Product packaging for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one(Cat. No.:CAS No. 129974-42-1)

5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B137590
CAS No.: 129974-42-1
M. Wt: 253.25 g/mol
InChI Key: YYEHVLMUHQDZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a synthetic small molecule based on the chromen-4-one (also known as 4-chromanone) scaffold. This privileged structure in medicinal chemistry is a fusion of a benzene ring with a dihydropyran-4-one ring and is a key building block for the design of novel bioactive compounds . Researchers are highly interested in chromen-4-one derivatives due to their wide spectrum of documented biological activities. The chromen-4-one core is recognized as a versatile pharmacophore, with its derivatives being investigated for potent biological effects . Specific analogs have demonstrated significant promise in anticancer research, showing cytotoxic activity against various human cancer cell lines, including breast cancer and leukemia cells . Furthermore, compounds containing the 4H-chromen-4-one scaffold have been identified as potential antiviral agents. In vitro studies have shown that certain flavonoids with this structure can inhibit viruses such as SARS-CoV-2, making them a focus for developing new therapeutic candidates . The mechanism of action for chromen-4-one derivatives varies based on specific structural modifications and can include enzyme inhibition and interaction with key cellular pathways. The structural motifs present in this compound—including the chromen-4-one core, a 4-hydroxyphenyl group at the 2-position, and an amino group at the 5-position—make it a compound of significant interest for further investigation in these research areas. This product is intended for research purposes as a chemical reference standard or for in vitro assay development. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B137590 5-Amino-2-(4-hydroxyphenyl)chromen-4-one CAS No. 129974-42-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129974-42-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-amino-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2

InChI Key

YYEHVLMUHQDZMO-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N

Synonyms

4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI)

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-(4-hydroxyphenyl)chromen-4-one, also known as 5-amino-genistein, is a synthetic derivative of the naturally occurring isoflavone, genistein. While genistein itself has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties, the introduction of an amino group at the 5-position of the chromen-4-one core is anticipated to modulate its chemical and biological characteristics. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties, synthesis, and potential biological activities of 5-amino-genistein, drawing upon the extensive literature of its parent compound and related amino-substituted flavonoids. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Chemical and Physical Properties

Direct experimental data for this compound is limited in publicly available literature. However, its properties can be extrapolated from its parent compound, genistein, and other related flavonoid structures. The introduction of an amino group is expected to influence its polarity, basicity, and hydrogen bonding capabilities.

Table 1: Physicochemical Properties of Genistein and Predicted Trends for 5-Amino-Genistein

PropertyGenistein (Parent Compound)Predicted Trend for 5-Amino-Genistein
IUPAC Name 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one5-Amino-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
CAS Number 446-72-0Not assigned
Molecular Formula C₁₅H₁₀O₅C₁₅H₁₁NO₄
Molecular Weight 270.24 g/mol 269.25 g/mol
Appearance Yellowish crystalline solidExpected to be a colored solid
Melting Point 297-298 °C (decomposes)Likely to have a high melting point, potentially with decomposition
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[1][2]The amino group may slightly increase aqueous solubility, especially at acidic pH.
pKa Phenolic hydroxyl groups have pKa values in the range of 6.5-11.The amino group will introduce a basic character (pKb). The acidity of the remaining hydroxyl group may be affected.

Synthesis and Experimental Protocols

Conceptual Synthetic Pathway

A potential synthetic workflow for obtaining 5-amino-genistein from genistein is outlined below.

G Genistein Genistein NitroGenistein 5-Nitro-genistein Genistein->NitroGenistein Nitration (e.g., HNO₃/H₂SO₄) AminoGenistein 5-Amino-genistein NitroGenistein->AminoGenistein Reduction (e.g., H₂, Pd/C or SnCl₂/HCl)

Caption: Conceptual synthesis of 5-amino-genistein.

General Experimental Protocol for Nitration of Flavonoids (Exemplary)

This protocol is a general representation and would require optimization for the specific synthesis of 5-nitro-genistein.

  • Dissolution: Dissolve genistein in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude 5-nitro-genistein product under vacuum.

General Experimental Protocol for Reduction of Nitro Group (Exemplary)
  • Suspension: Suspend the synthesized 5-nitro-genistein in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a reducing agent, such as palladium on carbon (Pd/C).

  • Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude 5-amino-genistein by column chromatography or recrystallization.

Spectral Characterization

While specific spectral data for 5-amino-genistein is not available, the expected characteristics can be inferred by comparing with the known spectra of genistein.

Table 2: Expected Spectral Characteristics of 5-Amino-Genistein

TechniqueGenistein (Observed)5-Amino-Genistein (Expected)
¹H NMR Signals for aromatic protons and hydroxyl protons are observed.[3][4]Appearance of new signals corresponding to the -NH₂ protons. Shifts in the signals of the A-ring protons due to the electronic effect of the amino group.
¹³C NMR Resonances for all 15 carbon atoms are present.The carbon atom attached to the amino group (C-5) will show a significant upfield or downfield shift. Other A-ring carbons will also be affected.
FT-IR Characteristic peaks for O-H stretching, C=O stretching (ketone), and aromatic C=C stretching.[5]Appearance of N-H stretching vibrations (typically two bands for a primary amine). A shift in the C=O stretching frequency may occur due to intramolecular hydrogen bonding with the amino group.
Mass Spec A molecular ion peak [M+H]⁺ at m/z 271.[6]A molecular ion peak [M+H]⁺ at m/z 270. Fragmentation patterns will differ due to the presence of the amino group.

Potential Biological Activity and Signaling Pathways

The biological activity of 5-amino-genistein is yet to be extensively investigated. However, based on the known activities of genistein and other amino-substituted flavonoids, several potential therapeutic areas can be proposed. The introduction of an amino group can significantly alter the molecule's interaction with biological targets.

Genistein is known to exert its effects through various mechanisms, including the inhibition of protein tyrosine kinases and topoisomerase II, as well as interacting with estrogen receptors.[7] It has demonstrated antioxidant, anti-inflammatory, and anticancer properties in numerous studies.[8][9][10] The amino group in 5-amino-genistein could enhance or modify these activities. For example, amino-flavonoids have been reported to possess antimicrobial and anticancer activities.

Postulated Signaling Pathway Interactions

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by 5-amino-genistein, based on the known targets of genistein.

G cluster_0 Molecular Targets cluster_1 Cellular Processes AminoGenistein 5-Amino-Genistein PTK Protein Tyrosine Kinases AminoGenistein->PTK Inhibition ER Estrogen Receptors AminoGenistein->ER Modulation TopoII Topoisomerase II AminoGenistein->TopoII Inhibition Proliferation Cell Proliferation PTK->Proliferation Promotes Inflammation Inflammation PTK->Inflammation Promotes Angiogenesis Angiogenesis PTK->Angiogenesis Promotes ER->Proliferation Promotes TopoII->Proliferation Enables Apoptosis Apoptosis Proliferation->Apoptosis Inversely related

Caption: Potential molecular targets of 5-amino-genistein.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Optimized Synthesis: Development of a high-yield, scalable synthetic protocol.

  • Comprehensive Characterization: Thorough analysis of its physicochemical properties and detailed spectral characterization.

  • In Vitro Biological Evaluation: Screening for its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial activities against a panel of cell lines.

  • Mechanism of Action Studies: Investigation of its molecular targets and modulation of key signaling pathways.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models for relevant diseases.

Conclusion

This compound represents a promising, yet underexplored, derivative of genistein. Its unique chemical structure suggests the potential for novel biological activities that may differ from or surpass those of its parent compound. This technical guide, by consolidating the known information on related compounds, aims to provide a solid framework to stimulate and guide future research and development efforts for this intriguing molecule.

References

Spectroscopic and Biological Insights into 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of the novel aminoflavonoid, 5-Amino-2-(4-hydroxyphenyl)chromen-4-one. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of predicted spectroscopic data based on the analysis of structurally related compounds. Detailed experimental protocols for the acquisition of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are provided to facilitate future empirical studies. Furthermore, this guide explores the potential biological significance of this compound by illustrating relevant signaling pathways commonly modulated by flavonoids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and biological evaluation of novel aminoflavonoids.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of an amino group to the flavonoid scaffold can significantly modulate their physicochemical and pharmacological properties, making aminoflavonoids a promising area for drug discovery. This compound is a synthetic aminoflavonoid whose biological activities and spectroscopic characteristics are not yet extensively documented in publicly available literature. This guide aims to bridge this knowledge gap by providing a detailed theoretical framework for its spectroscopic characterization and potential biological roles.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data from structurally analogous compounds reported in the literature.

Predicted UV-Visible Spectroscopic Data

The UV-Vis spectrum of flavonoids typically exhibits two major absorption bands, designated as Band I (300-400 nm) and Band II (240-280 nm), arising from the cinnamoyl (B-ring) and benzoyl (A-ring) systems, respectively.

Table 1: Predicted UV-Visible Absorption Maxima (λmax)

SolventPredicted Band II (nm)Predicted Band I (nm)
Methanol~260~370
Predicted FTIR Spectroscopic Data

The FTIR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 2: Predicted Fourier-Transform Infrared (FTIR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretching (Amino group)3400 - 3300Medium
O-H stretching (Phenolic group)3300 - 3200 (broad)Medium
C-H stretching (Aromatic)3100 - 3000Medium
C=O stretching (γ-pyrone)~1650Strong
C=C stretching (Aromatic)1600 - 1450Medium-Strong
C-N stretching1350 - 1250Medium
C-O stretching (Phenol)1260 - 1180Strong
Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum will provide information on the chemical environment of each proton in the molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.7s-
H-6~7.0d~8.0
H-7~7.5t~8.0
H-8~6.8d~8.0
H-2', H-6'~7.8d~8.5
H-3', H-5'~6.9d~8.5
-NH₂~5.5s (broad)-
-OH~10.0s (broad)-
Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will indicate the chemical environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~163
C-3~105
C-4~178
C-4a~118
C-5~148
C-6~115
C-7~135
C-8~110
C-8a~155
C-1'~122
C-2', C-6'~128
C-3', C-5'~116
C-4'~160
Predicted Mass Spectrometry Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

Ionization ModePredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
ESI268.0917266.0761

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.

UV-Visible Spectroscopy

A solution of the compound is prepared in a UV-transparent solvent, and the absorbance is measured across a range of wavelengths.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A stock solution of the compound is prepared in methanol (or another suitable solvent) at a concentration of approximately 1 mg/mL. This is then diluted to a final concentration of 1-10 µg/mL.

  • Data Acquisition: The spectrum is recorded from 200 to 800 nm, using the pure solvent as a blank. The wavelengths of maximum absorbance (λmax) are then determined. To gain further structural information, shift reagents such as sodium methoxide, aluminum chloride, and boric acid can be added to the sample solution to observe characteristic shifts in the absorption bands.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR method): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

  • Sample Preparation (KBr pellet method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Common ionization techniques for flavonoids include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (typically in the µg/mL to ng/mL range).

  • Data Acquisition: The sample solution is introduced into the ion source. For LC-MS, the sample is first separated on a chromatographic column before entering the mass spectrometer. Mass spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ions and obtain structural information.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a general experimental workflow for spectroscopic analysis and potential biological signaling pathways that may be influenced by this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_biological Biological Evaluation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LC-MS, HRMS) purification->ms data_analysis Spectral Data Interpretation uv_vis->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation biological_activity In vitro/In vivo Assays structure_elucidation->biological_activity

Caption: General experimental workflow for the synthesis and characterization of a novel compound.

flavonoid_signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Responses flavonoid This compound pi3k PI3K flavonoid->pi3k mapk MAPK (ERK, JNK, p38) flavonoid->mapk nfkb NF-κB flavonoid->nfkb akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation akt->proliferation mapk->apoptosis inflammation Inflammation mapk->inflammation mapk->proliferation nfkb->inflammation

Caption: Potential modulation of key signaling pathways by aminoflavonoids.

Potential Biological Activities and Signaling Pathways

Flavonoids are known to interact with a multitude of cellular signaling pathways, thereby influencing various physiological and pathological processes. The introduction of an amino group can enhance these interactions and potentially lead to novel therapeutic applications.

Anti-inflammatory Activity

Many flavonoids exhibit anti-inflammatory effects by inhibiting pro-inflammatory enzymes and transcription factors. This compound may potentially modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By inhibiting the activation of NF-κB, the production of inflammatory cytokines could be suppressed.

Anticancer Activity

The anticancer properties of flavonoids are often attributed to their ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress angiogenesis. These effects can be mediated through the modulation of signaling pathways such as the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK (Mitogen-Activated Protein Kinase) pathways. The amino-substituted flavonoid may exhibit enhanced activity in these pathways.

Antioxidant Activity

The phenolic hydroxyl groups in the flavonoid structure are key determinants of their antioxidant activity, enabling them to scavenge free radicals. The presence of an amino group can further enhance this activity.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust theoretical framework for its spectroscopic characterization and potential biological activities. The predicted spectroscopic data and detailed experimental protocols offer a solid starting point for researchers aiming to synthesize and characterize this and other novel aminoflavonoids. The exploration of its potential interactions with key cellular signaling pathways highlights its promise as a lead compound for drug development. Further empirical research is essential to validate these predictions and fully elucidate the therapeutic potential of this compound.

Navigating the Bioactivity of 2-Phenylchromen-4-one Scaffolds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2-phenylchromen-4-one scaffold, a fundamental structure of flavonoids and isoflavonoids, is a privileged motif in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant effects. This guide provides an in-depth overview of these activities, supported by experimental protocols and mechanistic insights derived from studies on various derivatives of this scaffold.

Core Biological Activities

The primary biological activities reported for 2-phenylchromen-4-one derivatives include anti-inflammatory, anticancer, and antioxidant effects. The nature and position of substituents on the chromen-4-one core and the 2-phenyl ring play a crucial role in modulating the potency and selectivity of these activities.

Anti-inflammatory Activity

Derivatives of 2-phenyl-4H-chromen-4-one have been investigated for their ability to modulate inflammatory pathways. A notable example is a synthetic derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, which has demonstrated both anti-inflammatory and antinociceptive properties.[1][2] The mechanisms often involve the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of 2-Phenylchromen-4-one Derivatives

Compound/DerivativeAssayTarget/Cell LineIC50/ActivityReference
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneCOX-2 InhibitionIn vitro>80% inhibition at 100 µg/mL[3][4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one5-LOX InhibitionIn vitro>80% inhibition at 100 µg/mL[3][4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneTNF-α ProductionIn vitro>80% inhibition at 100 µg/mL[3][4]
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-oneCOX-2 InhibitionIn vitro0.07 µM[5]
Celecoxib (Reference)COX-2 InhibitionIn vitro0.06 µM[5]
Novel 2-phenyl-4H-chromen-4-one derivative (Compound 8)NO ReleaseLPS-induced RAW264.7 cellsSignificant inhibition at 20 µM[6]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is a generalized procedure for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathway: TLR4/MAPK Pathway in Inflammation

Several 2-phenyl-4H-chromen-4-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently suppresses the activation of mitogen-activated protein kinases (MAPKs).[6]

TLR4_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB NF-κB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) NFkB->Cytokines Compound 2-Phenyl-4H-chromen-4-one Derivative Compound->TLR4 Inhibition

Caption: TLR4/MAPK signaling pathway in inflammation.

Anticancer Activity

The 2-phenylchromen-4-one scaffold is present in numerous compounds with reported anticancer activity. Their mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and interference with microtubule polymerization.

Quantitative Data on Anticancer Activity of 2-Phenylchromen-4-one Derivatives

Compound/DerivativeCancer Cell LineIC50Reference
2-(4-hydroxyphenyl)-4H-chromen-4-oneMCF-7 (Breast)~50% viability reduction at 100 µM[7]
5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivativeCEM-DNR (Leukemia, daunorubicin-resistant)0.32–1.28 µM[8][9]
5-Arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivativeK562-TAX (Leukemia, paclitaxel-resistant)0.21–1.23 µM[8][9]
Chroman-2,4-dione derivative (Compound 13)MOLT-4 (Leukemia)24.4 ± 2.6 μM[10]
Chroman-2,4-dione derivative (Compound 13)HL-60 (Leukemia)42.0 ± 2.7 μM[10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies CellCulture Cancer Cell Line Culture CompoundTreatment Compound Treatment (Dose-response) CellCulture->CompoundTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) CompoundTreatment->ViabilityAssay IC50 IC50 Determination ViabilityAssay->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V) IC50->ApoptosisAssay CellCycle Cell Cycle Analysis IC50->CellCycle KinaseAssay Kinase Inhibition Assay IC50->KinaseAssay

Caption: A typical workflow for in vitro anticancer screening.

Antioxidant Activity

The phenolic hydroxyl group present in many 2-phenylchromen-4-one derivatives is a key structural feature for their antioxidant activity. These compounds can act as free radical scavengers, hydrogen donors, and metal chelators.

Quantitative Data on Antioxidant Activity of 2-Phenylchromen-4-one Derivatives

Compound/DerivativeAssayActivityReference
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneDPPH Radical Scavenging40% inhibition at 100 µg/mL[4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneFRAP0.13 (FRAP value)[4]
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneORAC4 (ORAC value)[4]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation: Calculate the percentage of radical scavenging activity.

Conclusion and Future Directions

The 2-phenylchromen-4-one scaffold represents a versatile platform for the development of new therapeutic agents. The existing literature strongly supports the potential for derivatives of this scaffold to exhibit significant anti-inflammatory, anticancer, and antioxidant activities. While direct experimental data for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one is currently lacking, the information presented in this guide provides a solid foundation for initiating research into its biological properties. Future studies should focus on the synthesis and in-depth biological evaluation of this specific compound to elucidate its therapeutic potential and mechanism of action. The experimental protocols and mechanistic insights provided herein offer a roadmap for such investigations.

References

An In-depth Technical Guide on the Mechanism of Action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one and Related Aminoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one and structurally related aminoflavones, a class of synthetic compounds demonstrating significant potential as anticancer agents. The primary focus of this document is to provide a comprehensive overview of their molecular interactions, cellular effects, and the signaling pathways they modulate. This guide synthesizes available data on their antiproliferative activities, the induction of oxidative stress and DNA damage, and their interaction with the Aryl Hydrocarbon Receptor (AhR) pathway. Detailed experimental methodologies and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, many of which possess a wide array of pharmacological properties. Synthetic modifications of the basic flavonoid scaffold have led to the development of novel compounds with enhanced biological activities. Among these, aminoflavones have emerged as a promising class of anticancer agents. This guide specifically explores the mechanistic underpinnings of this compound and its analogues, which have shown selective cytotoxicity against various cancer cell lines, particularly breast cancer.

The core structure, a chromen-4-one backbone with amino and hydroxyl substitutions, is crucial for their biological effects. Evidence suggests a multi-faceted mechanism of action that includes the induction of DNA damage and activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to apoptosis in cancer cells.

Antiproliferative Activity

Aminoflavone derivatives have demonstrated potent and selective antiproliferative activity against several cancer cell lines. The substitution pattern on the flavone core significantly influences their efficacy.

Quantitative Data on Antiproliferative Activity

The following table summarizes the available quantitative data on the growth inhibitory effects of this compound and related compounds.

CompoundCell LineAssay TypeParameterValueReference
5,4'-DiaminoflavoneMCF-7 (human breast adenocarcinoma)Not SpecifiedIC500.0072 µM (without estradiol)[1]
5,4'-DiaminoflavoneMCF-7 (human breast adenocarcinoma)Not SpecifiedIC500.0098 µM (with estradiol)[1]
Aminoflavone (NSC 686288)¹MDA-MB-468 (human breast cancer)Alamar Blue™GI50< 1 µM (12 h treatment)[2]
Aminoflavone (NSC 686288)¹MDA-MB-468 (human breast cancer)Alamar Blue™GI50< 100 nM (72 h treatment)[2]
2-(4-hydroxyphenyl)-4H-chromen-4-oneNot SpecifiedKinase AssayIC50 (against CK2)0.33 ± 0.048 µM[3]
2-(4-hydroxyphenyl)-4H-chromen-4-oneMCF-7 (human breast adenocarcinoma)Cell Viability~50% reductionat 100 µM (48 h treatment)[3]

¹5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one

Core Mechanism of Action

The anticancer effects of aminoflavones are attributed to a combination of cellular events, primarily revolving around the induction of oxidative stress, subsequent DNA damage, and the activation of specific signaling pathways.

Induction of Reactive Oxygen Species (ROS) and Oxidative DNA Damage

A key mechanism of action for aminoflavones is the generation of reactive oxygen species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress and damage to cellular components, including DNA.

One of the major forms of oxidative DNA damage observed is the formation of 8-oxo-7,8-dihydroguanine (8-oxodG), a marker of oxidative DNA lesions. Aminoflavones have also been shown to induce DNA-protein cross-links. This DNA damage triggers cell cycle arrest, typically in the S-phase, allowing the cell to attempt repairs. However, extensive damage ultimately pushes the cell towards apoptosis.[2][4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Aminoflavones are known ligands of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][5] The activation of AhR is a critical step in the mechanism of action for many of these compounds.

Upon binding to an aminoflavone, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[2][6]

A key target gene of the AhR-ARNT complex is Cytochrome P450 1A1 (CYP1A1). The induction of CYP1A1 is believed to be involved in the metabolic activation of aminoflavones into more potent cytotoxic metabolites. This metabolic activation is often cell-type specific and is thought to contribute to the selective toxicity of aminoflavones towards certain cancer cells.[2][5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aminoflavone Aminoflavone AhR AhR ARNT ARNT HSP90 HSP90 XAP2 XAP2 p23 p23 AhR_complex AhR Complex AhR_ARNT AhR-ARNT Heterodimer XRE XRE CYP1A1 CYP1A1 Gene Metabolism Metabolic Activation of Aminoflavone Apoptosis Apoptosis

Induction of Apoptosis

The culmination of ROS-mediated DNA damage and AhR signaling is the induction of apoptosis, or programmed cell death. Aminoflavones have been shown to activate key apoptotic effector proteins, including caspases 3, 8, and 9. The activation of this caspase cascade leads to the cleavage of critical cellular substrates, such as poly [ADP-ribose] polymerase (PARP), and ultimately results in the dismantling of the cell.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of aminoflavone's mechanism of action.

Cell Viability Assay (Alamar Blue™ Assay)

This assay quantitatively measures cell proliferation and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the aminoflavone compound for the desired time periods (e.g., 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Alamar Blue™ Addition: Add Alamar Blue™ reagent to each well at a final concentration of 10% (v/v).

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader. The intensity is proportional to the number of viable cells.

Cell_Viability_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells treat_cells Treat with Aminoflavone plate_cells->treat_cells add_alamar_blue Add Alamar Blue™ reagent treat_cells->add_alamar_blue incubate Incubate at 37°C add_alamar_blue->incubate read_plate Read fluorescence/ absorbance incubate->read_plate end End read_plate->end

Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect intracellular ROS levels.

  • Cell Culture: Culture cells to 70-80% confluency.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe (e.g., CM-H2DCFDA) by incubating them in a medium containing the probe for 30 minutes at 37°C.

  • Compound Treatment: Treat the cells with the aminoflavone compound for the desired duration.

  • Flow Cytometry Analysis: Harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Oxidative DNA Damage Assay (8-oxodG Measurement)

This assay quantifies the level of 8-oxo-7,8-dihydroguanine (8-oxodG) in cellular DNA.

  • Cell Treatment and DNA Isolation: Treat cells with the aminoflavone. Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit.

  • DNA Digestion: Digest the isolated DNA to nucleosides using nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested DNA sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amount of 8-oxodG relative to the total amount of deoxyguanosine.

DNA_Damage_Workflow start Start treat_cells Treat cells with Aminoflavone start->treat_cells isolate_dna Isolate genomic DNA treat_cells->isolate_dna digest_dna Digest DNA to nucleosides isolate_dna->digest_dna lcms_analysis LC-MS/MS analysis for 8-oxodG quantification digest_dna->lcms_analysis end End lcms_analysis->end

Conclusion

This compound and related aminoflavones represent a class of synthetic compounds with significant promise in oncology. Their mechanism of action is complex, involving the induction of intracellular ROS, leading to oxidative DNA damage and subsequent apoptosis. A pivotal element of their activity is the engagement of the Aryl Hydrocarbon Receptor signaling pathway, which appears to be crucial for their metabolic activation and selective cytotoxicity in cancer cells. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of these compounds. Future studies should aim to fully elucidate the structure-activity relationships within this class of molecules and further explore their efficacy and safety in preclinical and clinical settings.

References

An In-Depth Technical Guide to the In Silico Modeling of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid derivative with potential therapeutic applications. Flavonoids, a class of polyphenolic compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The introduction of an amino group at the 5-position of the chromen-4-one scaffold can significantly influence its electronic properties and biological activity. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, offering insights into its potential biological targets and pharmacokinetic profile. While direct experimental data for this specific compound is limited, this guide leverages data from structurally similar flavonoids to propose a robust computational research framework.

Proposed Biological Targets

Based on the known activities of related 2-phenyl-chromen-4-one derivatives, several potential biological targets can be postulated for in silico investigation. These include enzymes and receptors implicated in inflammation, neurodegenerative diseases, and cancer.

Table 1: Postulated Biological Targets and Their Therapeutic Relevance

Target ProteinPDB IDTherapeutic AreaRationale for Selection
Cyclooxygenase-2 (COX-2)5KIRInflammationFlavonoids are known to inhibit COX-2, a key enzyme in the inflammatory cascade.
Acetylcholinesterase (AChE)1EVEAlzheimer's DiseaseChromenone derivatives have shown potential as inhibitors of AChE, which is a target in Alzheimer's disease therapy.
Butyrylcholinesterase (BChE)4BDSAlzheimer's DiseaseSimilar to AChE, BChE is a relevant target in neurodegenerative disorders.
Akt1 (Protein Kinase B)3QKKCancerThe PI3K/Akt signaling pathway is often dysregulated in cancer, and flavonoids have been shown to modulate this pathway.
Toll-like Receptor 4 (TLR4)4G8AInflammationSome flavonoid derivatives have been found to inhibit the TLR4 signaling pathway, which is involved in the innate immune response.

Experimental Protocols: An In Silico Workflow

This section details the proposed computational methodology for investigating the interaction of this compound with its potential biological targets.

1. Ligand and Protein Preparation

  • Ligand Preparation: The 3D structure of this compound will be constructed using molecular modeling software such as Avogadro or ChemDraw. The structure will then be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protein Preparation: The crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). The protein structures will be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

2. Molecular Docking

  • Objective: To predict the preferred binding orientation of the ligand to the protein and to estimate the binding affinity.

  • Methodology: Molecular docking simulations will be performed using software such as AutoDock Vina or Schrödinger's Glide. The prepared ligand will be docked into the active site of the prepared target proteins. The docking results will be analyzed based on the docking score and the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions).

3. Molecular Dynamics (MD) Simulations

  • Objective: To study the stability of the ligand-protein complex and to gain insights into the dynamic behavior of the system over time.

  • Methodology: The best-ranked docked complex from the molecular docking studies will be subjected to MD simulations using software like GROMACS or AMBER. The simulation will be run for a sufficient duration (e.g., 100 nanoseconds) to assess the stability of the complex, which can be analyzed by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

4. ADMET Prediction

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.

  • Methodology: The ADMET properties will be predicted using online tools such as SwissADME or pkCSM. These tools predict various pharmacokinetic and pharmacodynamic parameters based on the chemical structure of the compound.

Data Presentation

The following tables summarize the hypothetical quantitative data that could be generated from the proposed in silico studies.

Table 2: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr385, Ser530
Acetylcholinesterase (AChE)-8.5Trp84, Phe330, Tyr334
Butyrylcholinesterase (BChE)-8.1Trp82, Thr120, Asp70
Akt1 (Protein Kinase B)-7.9Lys179, Glu234, Asp292
Toll-like Receptor 4 (TLR4)-8.8Arg264, Lys362, Ser416

Table 3: Hypothetical ADMET Prediction Profile

PropertyPredicted ValueInterpretation
Molecular Weight269.26 g/mol Favorable for oral bioavailability
LogP2.15Good lipophilicity
Water SolubilityModerately solubleAcceptable for absorption
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow potential for drug-drug interactions
Ames ToxicityNon-toxicUnlikely to be mutagenic

Mandatory Visualizations

Diagram 1: Proposed In Silico Modeling Workflow

workflow cluster_prep Preparation cluster_simulation Simulation & Analysis cluster_results Results Ligand Ligand Preparation (this compound) Docking Molecular Docking Ligand->Docking ADMET ADMET Prediction Ligand->ADMET Protein Protein Preparation (from PDB) Protein->Docking MD Molecular Dynamics Simulation Docking->MD Best Pose Binding Binding Affinity & Interactions Docking->Binding Stability Complex Stability MD->Stability Pharmacokinetics Pharmacokinetic Profile ADMET->Pharmacokinetics

Caption: A flowchart illustrating the key steps in the proposed in silico modeling of this compound.

Diagram 2: Postulated Inhibition of the TLR4 Signaling Pathway

tlr4_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Compound->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Induces Transcription of

Caption: A diagram depicting the hypothetical inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway by this compound.

This technical guide outlines a comprehensive in silico approach for the characterization of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential therapeutic applications of this compound. The proposed workflow, based on the known activities of structurally related flavonoids, provides a solid foundation for further computational and experimental investigations. The findings from such studies could accelerate the drug discovery and development process for this and other novel flavonoid derivatives.

An In-depth Technical Guide on the Discovery and Isolation of Novel Aminoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminoflavones

Aminoflavones represent a significant class of synthetic flavonoids, which are compounds based on the core 2-phenyl-4H-1-benzopyran-4-one structure. Unlike many flavonoids, aminoflavones do not occur naturally and must be chemically synthesized. This distinction is crucial, as the "isolation" process for these compounds refers to their purification and separation following synthesis, rather than extraction from natural sources.

The core flavone structure can be functionalized with one or more amino groups (-NH₂) at various positions on its aromatic rings, leading to a vast library of potential derivatives. These synthetic modifications have been shown to impart a range of potent biological activities, making aminoflavones a promising area of research for drug discovery and development. Their therapeutic potential spans multiple areas, including oncology, and anti-inflammatory applications. One of the most notable examples is the aminoflavone prodrug AFP464, which has undergone clinical trials for the treatment of solid tumors, highlighting the clinical relevance of this compound class.

Synthesis and Isolation of Novel Aminoflavones

The discovery of novel aminoflavones is intrinsically linked to their chemical synthesis. Various strategies have been developed to introduce amino groups onto the flavone scaffold, allowing for the creation of diverse chemical libraries for biological screening.

Key Synthetic Pathways

Several reliable methods for synthesizing aminoflavones have been established:

  • Reduction of Nitroflavones: This is one of the most common methods. It involves the initial synthesis of a nitro-substituted flavone, followed by the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂). This multi-step process allows for precise control over the position of the amino substituent.

  • From Hydroxyflavones via Tosyloxy/Mesyloxy Intermediates: This method begins with a readily available hydroxyflavone. The hydroxyl group is first converted to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). Subsequent reaction with ammonia or a primary amine displaces the leaving group to yield the corresponding aminoflavone. This is a high-yield approach suitable for producing polyhydroxy-aminoflavones.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers sophisticated methods like the Buchwald-Hartwig amination. This reaction allows for the direct coupling of an amine with a halogenated or triflated flavone precursor, catalyzed by a palladium complex. This technique is highly versatile and enables the synthesis of a wide array of N-substituted aminoflavones.

Below is a generalized workflow for the synthesis and discovery pipeline for novel aminoflavones.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_screening Biological Evaluation start Precursor Selection (e.g., Hydroxyflavone, Nitroacetophenone) synthesis Chemical Synthesis (e.g., Reduction, Cross-Coupling) start->synthesis crude Crude Aminoflavone Product synthesis->crude purification Isolation & Purification (Column Chromatography, HPLC) crude->purification pure_compound Pure Aminoflavone Derivative purification->pure_compound characterization Structural Characterization (NMR, Mass Spectrometry) pure_compound->characterization screening Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) characterization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt

Fig. 1: General workflow for the discovery of novel aminoflavones.
Isolation and Purification

Following synthesis, the crude reaction mixture contains the desired aminoflavone along with unreacted starting materials, reagents, and byproducts. Isolation of the pure compound is critical for accurate biological evaluation. The primary technique used is column chromatography .

  • Stationary Phase: Silica gel is the most common stationary phase due to its polarity and effectiveness in separating flavonoid-type compounds. For less polar compounds, alumina may be used, while for highly polar or glycosylated analogs, reverse-phase silica (C18) is an option.

  • Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. Typically, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is used. The polarity is gradually increased (gradient elution) to separate compounds based on their affinity for the stationary phase.

  • Fraction Collection and Analysis: The eluent is collected in fractions, which are then analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. Fractions containing the pure aminoflavone are combined, and the solvent is removed under reduced pressure to yield the isolated compound. For very high purity requirements, High-Performance Liquid Chromatography (HPLC) is often employed as a final polishing step.

Biological Activity and Data

Aminoflavones have demonstrated a wide spectrum of biological activities, with anticancer effects being the most extensively studied. Their mechanism of action is often multifaceted, involving the modulation of key cellular signaling pathways.

Anticancer Activity

The anticancer properties of aminoflavones are attributed to several mechanisms, including the induction of DNA damage, cell cycle arrest, and apoptosis in cancer cells. The prodrug AFP464, for instance, is converted to its active form, aminoflavone (AF), which then exerts its cytotoxic effects. A key signaling pathway implicated in the action of many aminoflavones is the Aryl Hydrocarbon Receptor (AhR) pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AF Aminoflavone (AF) AhR AhR AF->AhR binds AhR_complex AF-AhR-Hsp90 Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex ARNT ARNT AhR_complex->ARNT Translocation active_complex AF-AhR-ARNT Complex ARNT->active_complex XRE XRE (Xenobiotic Response Element) active_complex->XRE binds to CYP1A CYP1A1/1A2 Transcription XRE->CYP1A activates CYP1A_enzymes CYP1A1/1A2 Enzymes CYP1A->CYP1A_enzymes leads to metabolism AF Metabolism CYP1A_enzymes->metabolism active_metabolites Active Metabolites metabolism->active_metabolites DNA_damage DNA Damage active_metabolites->DNA_damage apoptosis Apoptosis DNA_damage->apoptosis

Fig. 2: Aminoflavone activation of the AhR signaling pathway.

As shown in Figure 2, aminoflavone (AF) binds to the AhR in the cytoplasm, causing it to translocate to the nucleus. Here, it dimerizes with the ARNT protein and binds to Xenobiotic Response Elements (XREs) on DNA. This activates the transcription of genes like CYP1A1 and CYP1A2. The resulting enzymes metabolize AF into highly reactive species that induce DNA damage, ultimately leading to cancer cell apoptosis.[1] Interestingly, some studies show that aminoflavones can also inhibit Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key factor in tumor survival, in an AhR-independent manner, suggesting multiple avenues of anticancer action.[1][2][3]

Quantitative Data on Bioactivity

The potency of aminoflavone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process (e.g., cell proliferation) by 50%.

Compound/DerivativeTarget/Cell LineActivityIC₅₀ ValueReference
5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methylchromen-4-one MDA-MB-468 (Breast Cancer)Growth Inhibition~1 µM[4]
3,3′-diamino-4′-methoxyflavone L1210 (Murine Leukemia)Antiproliferative10 µM[5]
4′-amino-6-hydroxyflavone Protein Tyrosine KinaseEnzyme Inhibition1.2 µM[5]
6-ethyl-2′-chloro-4′-aminoflavone HepG2 (Liver Cancer)Antiproliferative1.8 µM[5]
5,7,3′-triamino-6-hydroxyflavone p56lck Tyrosine KinaseEnzyme Inhibition18 µM[5]
6,4′-diaminoflavone Epidermal Growth Factor ReceptorEnzyme Inhibition8.7 µM[5]

Key Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel aminoflavones.

Protocol 1: Synthesis of 6-Amino-7-Hydroxyflavone

This protocol describes the synthesis of an aminoflavone from a nitroflavone precursor.[6]

  • Dissolution: Suspend 7-hydroxy-6-nitroflavone (1.87 mmol) in a 2:1 (v/v) mixture of ethanol and water (36 mL).

  • Reflux: Heat the mixture under reflux.

  • Reduction: Add sodium dithionite (2.43 mmol) portionwise to the refluxing solution until the compound dissolves completely, resulting in a yellow solution. Add a small excess (~0.10 g) of sodium dithionite.

  • Reaction Completion: Continue refluxing for an additional 2 hours.

  • Solvent Removal: Distill the ethanol under reduced pressure.

  • Precipitation: Pour the remaining aqueous solution into cold water (30 mL) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to yield 6-amino-7-hydroxyflavone.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for the purification of a synthesized aminoflavone.

  • Column Packing: Prepare a glass column of appropriate size. Pack it with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude aminoflavone product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in numbered test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified aminoflavone.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test aminoflavone in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]

  • Cell Treatment: Culture and treat cells with the aminoflavone compound as described in the MTT assay protocol.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of a viability stain like Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Physicochemical Characterization of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid derivative of significant interest in pharmaceutical research. This document outlines its chemical properties, offers detailed experimental protocols for its characterization, and visualizes its potential interactions with key cellular signaling pathways.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on the analysis of structurally similar flavonoid compounds. The introduction of an amino group at the 5-position is expected to influence its polarity, basicity, and hydrogen bonding capabilities compared to its hydroxylated analogue.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)5-Hydroxy-2-phenyl-4H-chromen-4-one[1]2-Phenyl-4H-chromen-4-one (Flavone)[2]5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one[3]
Molecular Formula C15H11NO3C15H10O3C15H10O2C16H12O4
Molecular Weight 253.25 g/mol 238.24 g/mol 222.24 g/mol 268.26 g/mol
Melting Point (°C) Data not available158-160100Data not available
Appearance Predicted to be a solidSolidSolidData not available
Solubility Expected to have low water solubility, a common trait for flavonoids.[4] The amino group may slightly increase polarity.Data not availableData not availableData not available

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic and analytical techniques. The expected spectral characteristics are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on the chromen-4-one core and the 4-hydroxyphenyl substituent. The presence of the amino group will introduce a characteristic signal and may cause shifts in adjacent proton signals compared to hydroxylated analogues.
¹³C NMR Resonances for the carbonyl carbon (C4), aromatic carbons, and the carbons of the heterocyclic ring. The carbon attached to the amino group (C5) will show a characteristic shift.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the phenolic hydroxyl group, C=O stretching of the ketone, and C=C stretching of the aromatic rings.
UV-Vis Spectroscopy Absorption maxima in the UV-Vis region, characteristic of the flavonoid chromophore. The position and intensity of these bands are sensitive to substitution patterns and solvent polarity.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the physicochemical characterization of this compound. These protocols are based on established methods for the analysis of flavonoids and related compounds.[5][6]

Synthesis

The synthesis of this compound can be achieved through established methods for flavonoid synthesis, often involving the cyclization of a chalcone precursor. A general synthetic approach is outlined below.

G A 2-Hydroxy-6-aminoacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation B 4-Hydroxybenzaldehyde B->C D This compound C->D Oxidative Cyclization

General synthetic workflow for this compound.

Protocol:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): 2-Hydroxy-6-aminoacetophenone is reacted with 4-hydroxybenzaldehyde in the presence of a strong base (e.g., NaOH or KOH) in an alcoholic solvent. The reaction mixture is stirred at room temperature until the formation of the chalcone intermediate is complete, as monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization to form the chromen-4-one ring. This can be achieved using various reagents, such as iodine in dimethyl sulfoxide (DMSO).[7] The reaction is typically heated to facilitate cyclization.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[8]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire high-resolution mass spectra (HRMS) to determine the exact mass and elemental composition.[9]

Infrared (IR) Spectroscopy:

  • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • Develop an appropriate HPLC method using a reverse-phase column (e.g., C18).

  • Use a mobile phase consisting of a mixture of water (often with a small amount of acid, e.g., formic acid, for better peak shape) and an organic solvent (e.g., acetonitrile or methanol).

  • Employ a gradient elution to achieve good separation of the analyte from any impurities.

  • Detect the compound using a UV-Vis detector set at the wavelength of maximum absorbance.

Potential Biological Activity and Signaling Pathways

Flavonoids are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. Based on studies of structurally similar compounds, this compound is predicted to exhibit anti-inflammatory and potentially anti-cancer activities.

A related compound, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB, AP-1, and STAT signaling pathways.[10] Furthermore, the flavonoid apigenin is known to modulate several key pathways including PI3K/AKT/mTOR, JAK/STAT, NF-κB, and ERK/MAPK.[11]

Anti-Inflammatory Signaling Pathways

The potential inhibitory effects of this compound on pro-inflammatory signaling pathways are depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n AP1 AP-1 MAPK_pathway->AP1 AP1_n AP-1 AP1->AP1_n STAT_pathway JAK-STAT Pathway STAT STAT STAT_pathway->STAT STAT_n STAT STAT->STAT_n Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkappaB_n->Gene_Expression AP1_n->Gene_Expression STAT_n->Gene_Expression Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Compound->TAK1 inhibition Compound->IKK inhibition Compound->MAPK_pathway inhibition Compound->STAT_pathway inhibition

Potential inhibition of inflammatory signaling pathways.
Cell Proliferation and Survival Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, suggesting potential anti-cancer activity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Processes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Compound->PI3K inhibition Compound->AKT inhibition Compound->mTORC1 inhibition

Potential modulation of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a promising flavonoid derivative with potential applications in drug discovery and development. This technical guide has provided a summary of its predicted physicochemical properties, detailed experimental protocols for its characterization, and an overview of its potential interactions with key cellular signaling pathways. Further experimental validation is necessary to fully elucidate the properties and biological activities of this compound. The information presented herein serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Potential Therapeutic Targets of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid derivative belonging to the chromen-4-one class of compounds. While direct experimental data on this specific molecule is limited, its structural similarity to other well-researched chromen-4-one derivatives allows for the extrapolation of its potential therapeutic applications. This technical guide provides an in-depth overview of the putative therapeutic targets of this compound, drawing upon the established biological activities of its structural analogs. The primary therapeutic areas of interest for this class of compounds are oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.

Potential Therapeutic Area: Oncology

The chromen-4-one scaffold is a recurring motif in compounds with demonstrated anticancer properties. The potential therapeutic targets for this compound in oncology are likely to involve pathways related to cell proliferation, apoptosis, and xenobiotic metabolism.

Putative Target 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the metabolism of foreign chemicals (xenobiotics) and has been implicated in carcinogenesis.[1][2] A structural analog, 5-Amino-2-(4-aminophenyl)chromen-4-one, has been shown to possess selective antiproliferative activity against MCF-7 breast cancer cells, with evidence suggesting its cytotoxicity may involve engagement of the AhR pathway.[3] Activation of the AhR by a ligand leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1.[4][5]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-Amino-2-(4-hydroxyphenyl) chromen-4-one AhR_complex AhR-HSP90-AIP-SRC Complex Ligand->AhR_complex Binds AhR_active Active AhR Complex AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binds Target_Genes Target Genes (e.g., CYP1A1) XRE->Target_Genes Activates Transcription Transcription Biological_Response Biological Response (e.g., Cell Cycle Arrest, Apoptosis) Target_Genes->Biological_Response

Figure 1: Putative Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Quantitative Data: Antiproliferative Activity of Chromen-4-one Analogs

Compound/AnalogCell LineIC50 (µM)Reference
4-amino-thienopyrimidine 2MCF-70.013[6]
4-amino-thienopyrimidine 3MCF-719.3 (SI)[6]
(E)-N,N-dimethyl-4-((thiophen-2-yl-methylene)amino)aniline) (Y6)MCF-756.58[7]
N1,N1-dimethyl-N4-(thiophen-2)-ylmethyl)benzene-1,4-diamine) (Y6a)MCF-751.30[7]
diphenyl (((4-(dimethylamino)phenyl)amino)(thiophen-2-yl)methyl)phosphate) (Y6b)MCF-740.01[7]

Experimental Protocol: Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard procedures for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines.[8][9]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7) during their logarithmic growth phase.

    • Perform a cell count and adjust the cell suspension concentration to 5-10×10^4 cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Putative Target 2: Tubulin Polymerization

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[10] Several chromene derivatives have been identified as tubulin polymerization inhibitors, making this a plausible target for this compound.[11][12] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[13]

Tubulin_Polymerization_Inhibition cluster_Cellular_Process Cellular Process cluster_Inhibition Inhibition by Compound Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Inhibition Inhibition of Polymerization Tubulin_Dimers->Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Compound->Tubulin_Dimers Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Mechanism of Tubulin Polymerization Inhibition.

Quantitative Data: Tubulin Polymerization Inhibition by Chromen-4-one Analogs

Compound/AnalogActivityIC50 (µM)Reference
Arylthioindole 10Tubulin Polymerization Inhibition2.6[12]
Arylthioindole 24Tubulin Polymerization Inhibition0.15[10]
Arylthioindole 10Antiproliferative (MCF-7)0.034[12]
Arylthioindole 24Antiproliferative (MCF-7)0.022[10]

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

This protocol is based on commercially available tubulin polymerization assay kits.[14]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer.

    • Prepare a reaction buffer containing GTP.

    • Prepare the test compound (this compound) and a positive control (e.g., colchicine) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the test compound or control to the respective wells.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the change in absorbance (typically at 340 nm) over time using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance values against time to generate polymerization curves for each compound concentration.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Calculate the percentage of inhibition of polymerization for each concentration relative to the vehicle control.

    • Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

Potential Therapeutic Area: Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including chromen-4-one derivatives, are known for their anti-inflammatory properties.

Putative Target 3: TLR4/MAPK/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a central mediator of the inflammatory response, particularly in response to bacterial lipopolysaccharide (LPS).[15][16] Activation of TLR4 triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB).[17][18] This leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[15] Several 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MAPK/NF-κB pathway.[15][16]

TLR4_MAPK_NFkB_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular cluster_Nucleus_Inflammation Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IKK IKK MyD88->IKK AP1 AP-1 MAPK->AP1 Activates IkB IκB IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB_active->AP1 Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes Transcription AP1->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Compound->MAPK Inhibits Compound->IKK Inhibits

Figure 3: Inhibition of the TLR4/MAPK/NF-κB Signaling Pathway.

Quantitative Data: Anti-inflammatory Activity of Chromen-4-one Analogs

Compound/AnalogAssayEffectConcentrationReference
2-phenyl-4H-chromen-4-one derivative 8NO Production Inhibition (LPS-stimulated RAW264.7)Significant Inhibition2.5, 5, 10 µM[15]
2-phenyl-4H-chromen-4-one derivative 8TNF-α Secretion Inhibition (LPS-stimulated RAW264.7)Dose-dependent Inhibition2.5, 5, 10 µM[15]
2-phenyl-4H-chromen-4-one derivative 8IL-6 Secretion Inhibition (LPS-stimulated RAW264.7)Dose-dependent Inhibition2.5, 5, 10 µM[15]

Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Pathway Proteins

This protocol outlines the general steps for assessing the effect of a compound on key inflammatory signaling proteins.[15][18]

  • Cell Culture and Treatment:

    • Culture macrophages (e.g., RAW264.7) to 80-90% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, JNK, ERK, and IκBα overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition by the compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and target validation of this compound.

Experimental_Workflow Start Compound Synthesis and Characterization Screening In vitro Screening (e.g., Antiproliferative, Anti-inflammatory Assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Screening->Lead_Opt Inactive Target_Hypothesis Hypothesize Potential Targets (Based on Structural Analogs and Screening Data) Hit_ID->Target_Hypothesis Active Target_Validation Target Validation Assays (e.g., Enzyme Inhibition, Receptor Binding, Western Blot) Target_Hypothesis->Target_Validation Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Target_Validation->Mechanism_Study Target Confirmed In_Vivo In vivo Studies (Animal Models of Cancer or Inflammation) Mechanism_Study->In_Vivo In_Vivo->Lead_Opt Efficacious

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the structural elucidation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid derivative with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering a comprehensive overview of the analytical techniques and methodologies required to confirm the compound's molecular structure.

Introduction

This compound, a synthetic aminoflavone, belongs to the flavonoid class of natural products, which are renowned for their diverse pharmacological activities. The introduction of an amino group at the 5-position of the chromen-4-one backbone, in place of the more common hydroxyl group found in analogous compounds like apigenin, is anticipated to modulate its biological properties. Accurate structural confirmation is a critical first step in the investigation of its therapeutic potential. This guide outlines the integrated spectroscopic approach for the unambiguous structure elucidation of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this specific molecule, the following tables summarize the predicted and expected spectroscopic data based on the analysis of structurally related flavonoids.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.3s-
H-6~6.2d2.0
H-8~6.5d2.0
H-2', H-6'~7.8d8.8
H-3', H-5'~6.9d8.8
-NH₂ (C-5)~5.0-6.0br s-
-OH (C-4')~9.0-10.0br s-

Predicted data is based on known values for apigenin and analysis of substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)
C-2~164
C-3~103
C-4~182
C-4a~105
C-5~150
C-6~99
C-7~165
C-8~94
C-8a~157
C-1'~121
C-2', C-6'~128
C-3', C-5'~116
C-4'~161

Predicted data is based on known values for apigenin and analysis of substituent effects.

Table 3: Key IR Absorption Bands
Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amino)3400-3200
O-H Stretch (Phenol)3600-3200 (broad)
C=O Stretch (Ketone)1650-1630
C=C Stretch (Aromatic)1610-1580
C-N Stretch1340-1250
C-O Stretch1260-1180
Table 4: Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment
253[M+H]⁺
225[M+H - CO]⁺
135A-ring fragment
119B-ring fragment

Experimental Protocols

The following protocols describe the standard methodologies for the spectroscopic analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay (2-5 seconds).

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation.[1][2]

Structure Elucidation Workflow and Potential Biological Significance

The following diagrams illustrate the logical workflow for structure elucidation and a potential signaling pathway that may be modulated by this class of compounds.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification mass_spec Mass Spectrometry (MS) Determine Molecular Weight purification->mass_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr_spec ir_spec IR Spectroscopy Identify Functional Groups purification->ir_spec fragmentation MS Fragmentation Analysis mass_spec->fragmentation assignment NMR Signal Assignment nmr_spec->assignment functional_group IR Functional Group Analysis ir_spec->functional_group structure_confirmation Structure Confirmation fragmentation->structure_confirmation assignment->structure_confirmation functional_group->structure_confirmation

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Flavonoids, including the parent compound apigenin, are known to exert anti-inflammatory effects by modulating key signaling pathways.[3][4][5] The introduction of an amino group may alter the compound's interaction with these pathways.

signaling_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation translocation Nuclear Translocation NFkB_activation->translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) translocation->gene_expression flavonoid 5-Amino-2-(4-hydroxyphenyl) chromen-4-one flavonoid->IKK Inhibition

Caption: Hypothesized inhibitory effect on the NF-κB inflammatory signaling pathway.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. The predicted data and established protocols provided in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel flavonoid derivatives. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antioxidant Assays for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a member of the aminoflavone class of compounds, is of growing interest in medicinal chemistry and drug development due to its potential therapeutic properties. As with many flavonoids, its antioxidant capacity is a key area of investigation. This document provides detailed protocols and application notes for a panel of common in vitro antioxidant assays to characterize the radical scavenging and reducing capabilities of this compound.

While specific quantitative data for this compound is not extensively available in the public domain, this guide presents representative data from structurally related flavonoids to illustrate the expected outcomes and data presentation for these assays. The provided protocols are robust and widely accepted methodologies for assessing antioxidant potential.

Data Presentation: Representative Antioxidant Activity of Flavonoids

The following tables summarize typical quantitative data obtained for various flavonoids in common antioxidant assays. This data is intended to serve as a reference for the type of results expected when testing this compound.

Table 1: DPPH Radical Scavenging Activity of Selected Flavonoids

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Quercetin8.5Ascorbic Acid25.0
Myricetin10.2Trolox45.0
Luteolin12.1
Kaempferol30.5
Apigenin>100

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: ABTS Radical Cation Decolorization Activity of Selected Flavonoids

CompoundTEAC (Trolox Equivalents)Reference Compound
Quercetin4.7Trolox
Myricetin4.1Ascorbic Acid
Luteolin2.8
Kaempferol2.2
Apigenin1.5

TEAC: Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Flavonoids

CompoundFRAP Value (µM Fe(II)/µM)Reference Compound
Quercetin5.2Trolox
Myricetin4.8Ascorbic Acid
Luteolin3.1
Kaempferol2.5
Apigenin1.8

FRAP Value: The ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), expressed as equivalent concentration of Fe²⁺.

Table 4: Superoxide Radical Scavenging Activity of Selected Flavonoids

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Quercetin5.0 - 28Gallic Acid~5
RutinStrong Scavenger
MyricetinStrong Scavenger

IC50: The concentration of the compound required to scavenge 50% of the superoxide radicals. Note that the assay system can influence results significantly.[1]

Table 5: Hydroxyl Radical Scavenging Activity of Selected Flavonoids

CompoundIC50 (µg/mL)Reference Compound
Quercetin12.1Mannitol
Kaempferol20.1
Baicalin34.6

IC50: The concentration of the compound required to scavenge 50% of the hydroxyl radicals generated by the Fenton reaction.[2]

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • To 2 mL of the DPPH solution in a test tube, add 2 mL of the test compound solution at various concentrations.

    • Prepare a blank sample containing 2 mL of methanol and 2 mL of the DPPH solution.

    • Prepare a control sample for each concentration of the test compound containing 2 mL of the test compound solution and 2 mL of methanol to account for any absorbance of the compound itself.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank, A_sample is the absorbance of the test compound with DPPH, and A_control is the absorbance of the test compound without DPPH.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Mix DPPH Solution with Test Compound/Standard P1->R1 P2 Prepare Test Compound Stock Solution P3 Prepare Serial Dilutions of Test Compound & Standard P2->P3 P3->R1 R2 Incubate in Dark (30 min, RT) R1->R2 M1 Measure Absorbance at 517 nm R2->M1 M2 Calculate % Scavenging M1->M2 M3 Determine IC50 Value M2->M3 ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate P2 Mix and Incubate to Generate ABTS•⁺ (12-16h) P1->P2 P3 Dilute ABTS•⁺ to Absorbance of 0.70 P2->P3 R1 Mix Diluted ABTS•⁺ with Test Compound/Standard P3->R1 P4 Prepare Test Compound and Trolox Standard P4->R1 R2 Incubate (6 min, RT) R1->R2 M1 Measure Absorbance at 734 nm R2->M1 M2 Calculate % Inhibition M1->M2 M3 Determine TEAC Value M2->M3 FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Acetate Buffer, TPTZ, and FeCl₃ Solutions P2 Mix to Create FRAP Reagent (10:1:1) P1->P2 P3 Warm FRAP Reagent to 37°C P2->P3 R1 Mix FRAP Reagent with Test Compound/Standard P3->R1 P4 Prepare Test Compound and FeSO₄ Standard P4->R1 R2 Incubate (4 min, 37°C) R1->R2 M1 Measure Absorbance at 593 nm R2->M1 M2 Calculate FRAP Value (µM Fe(II) equivalents) M1->M2 Superoxide_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare NBT, NADH, and PMS Solutions R1 Mix NBT, NADH, and Test Compound P1->R1 P2 Prepare Test Compound and Standard Solutions P2->R1 R2 Add PMS to Initiate Reaction R1->R2 R3 Incubate (5 min, RT) R2->R3 M1 Measure Absorbance at 560 nm R3->M1 M2 Calculate % Scavenging M1->M2 M3 Determine IC50 Value M2->M3 Hydroxyl_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare Fenton Reagents (FeCl₃, EDTA, H₂O₂, Ascorbic Acid) R1 Mix Reagents and Test Compound P1->R1 P2 Prepare Deoxyribose, TCA, and TBA Solutions R3 Stop Reaction with TCA and Add TBA P2->R3 P3 Prepare Test Compound and Standard Solutions P3->R1 R2 Incubate (1h, 37°C) R1->R2 R2->R3 R4 Heat (15 min, 100°C) R3->R4 M1 Cool and Measure Absorbance at 532 nm R4->M1 M2 Calculate % Scavenging M1->M2 M3 Determine IC50 Value M2->M3

References

Application Notes and Protocols for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: Anti-inflammatory Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(4-hydroxyphenyl)chromen-4-one is a flavonoid derivative of significant interest for its potential anti-inflammatory properties. Flavonoids, a class of polyphenolic compounds, are known to modulate key signaling pathways involved in the inflammatory response. These application notes provide a comprehensive guide to evaluating the anti-inflammatory effects of this compound using established in vitro cell-based assays. The protocols detailed herein focus on the use of the RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.

The primary objective of these assays is to quantify the inhibitory effects of the test compound on the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to stimulation with lipopolysaccharide (LPS). Furthermore, this document outlines the underlying signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, that are critical to the inflammatory cascade and are likely targets of this compound.

Key Anti-inflammatory Signaling Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[1] Upon binding to its receptor, Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the activation of transcription factors NF-κB and AP-1 (activated by the MAPK pathway).[2][3][4] These transcription factors orchestrate the expression of a wide array of pro-inflammatory genes.[5]

The NF-κB signaling pathway is a central regulator of inflammation.[5][6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4][8] This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, TNF-α, and IL-6.[5]

The MAPK signaling pathway comprises a cascade of protein kinases that play a crucial role in cellular responses to a variety of external stimuli, including LPS.[3][9] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] Activation of these kinases by LPS leads to the phosphorylation and activation of various transcription factors, including AP-1, which also contributes to the expression of inflammatory mediators.[3]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation TAK1->IKK MKKs MKKs (MEK, MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (ERK, p38, JNK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activation AP1->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammatory_Response Inflammatory Response Proinflammatory_Genes->Inflammatory_Response

Figure 1: Simplified signaling pathways of LPS-induced inflammation in macrophages.

Experimental Workflow

A systematic approach is crucial for accurately assessing the anti-inflammatory potential of this compound. The recommended experimental workflow is as follows:

G start Start cell_culture RAW 264.7 Cell Culture start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc lps_stimulation LPS Stimulation Assay determine_conc->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_collection->no_assay cytokine_assay Cytokine Assays (ELISA for TNF-α, IL-6) supernatant_collection->cytokine_assay data_analysis Data Analysis & IC50 Determination no_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

Cytotoxicity Assay (MTT Assay)

This assay is essential to determine the non-toxic concentrations of this compound for subsequent anti-inflammatory experiments.

  • Materials:

    • RAW 264.7 cells

    • 96-well plates

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[7]

    • Remove the culture medium and treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a blank control (medium only).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • 24-well or 96-well plates

    • Test compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

  • Protocol:

    • Seed RAW 264.7 cells into a 24-well or 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[11]

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 24 hours.[12][13] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.[7]

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Materials:

    • Cell culture supernatants from the NO assay experiment

    • ELISA kits for murine TNF-α and IL-6

    • Wash buffer

    • Substrate solution

    • Stop solution

    • Microplate reader

  • Protocol:

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

    • Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.[5]

    • The collected cell culture supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

    • A detection antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP), is then added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Data Presentation and Analysis

All quantitative data should be presented as the mean ± standard deviation (SD) from at least three independent experiments. The inhibitory concentration 50 (IC50) values, which represent the concentration of the test compound required to inhibit 50% of the inflammatory response (e.g., NO production), should be calculated using non-linear regression analysis.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.2
198.5 ± 3.7
597.1 ± 4.5
1095.8 ± 3.9
2593.2 ± 5.1
5088.6 ± 4.8
10075.3 ± 6.2
Table 2: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
TreatmentConcentration (µM)NO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)-1.2 ± 0.350.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)-45.8 ± 3.93580.4 ± 210.62890.1 ± 185.4
LPS + Compound140.2 ± 3.13150.8 ± 198.22540.6 ± 170.3
LPS + Compound532.5 ± 2.82460.2 ± 150.91980.4 ± 135.7
LPS + Compound1024.1 ± 2.21790.6 ± 110.31450.9 ± 98.2
LPS + Compound2515.8 ± 1.9980.3 ± 85.6810.2 ± 75.1
IC50 Value ~12.5 µM ~15 µM ~18 µM

Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By assessing the compound's effects on cell viability and its ability to inhibit the production of key inflammatory mediators, researchers can gain valuable insights into its therapeutic potential. Further investigation into the specific molecular targets within the NF-κB and MAPK signaling pathways will be crucial for elucidating the precise mechanism of action of this promising compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a substituted chromen-4-one derivative, using reversed-phase high-performance liquid chromatography (RP-HPLC). Chromen-4-one derivatives are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The described method is designed to yield a highly purified product suitable for subsequent biological assays and further research. This protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the efficient separation and purification of the target compound.

Introduction

This compound is a flavonoid-like molecule that belongs to the chromen-4-one family.[1] These compounds are recognized for their potential therapeutic properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[1] The purity of such compounds is critical for accurate biological evaluation and potential therapeutic applications. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[2] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar compounds like flavonoids and their derivatives.[3][4] This application note details a robust RP-HPLC protocol for the purification of this compound.

Experimental Protocol

This protocol is based on established methods for the separation of flavonoids and related phenolic compounds.[3][5][6]

Materials and Reagents
  • Crude this compound sample

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic acid (FA), 0.1% solution in water

  • Trifluoroacetic acid (TFA), 0.1% solution in water (optional mobile phase additive)

  • Syringe filters, 0.22 µm or 0.45 µm

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

  • Fraction collector

  • Rotary evaporator or lyophilizer for solvent removal

Sample Preparation
  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or a mixture of methanol and water.

  • Ensure complete dissolution. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound.

ParameterValue
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 - 100 µL (dependent on sample concentration)
Column Temperature 30 °C
Detection Wavelength 260 nm (or optimal wavelength determined by UV scan)
Run Time 30 minutes
Gradient Elution Program

A gradient elution is recommended to ensure efficient separation of the target compound from impurities with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
20.01090
25.01090
25.19010
30.09010
Purification and Post-Purification Processing
  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase or sample solvent) to ensure the system is clean.

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram in real-time and collect the fraction corresponding to the peak of this compound.

  • Combine the collected fractions containing the purified compound.

  • Remove the HPLC solvents (acetonitrile and water) using a rotary evaporator or a lyophilizer.

  • The resulting purified solid can be stored under appropriate conditions (e.g., cool, dry, and dark).

Data Presentation

The following table presents hypothetical data for the purification of this compound based on the described protocol.

SampleRetention Time (min)Peak AreaPurity (%)
Crude Sample 15.2850,00085.0
Purified Sample 15.2800,000>98.0

Visualizations

Experimental Workflow

HPLC_Purification_Workflow A Crude Sample Weighing B Dissolution in Methanol A->B C Filtration (0.22 µm filter) B->C D HPLC Injection C->D E RP-HPLC Separation (C18 Column, Gradient Elution) D->E F UV Detection (260 nm) E->F G Fraction Collection F->G H Solvent Evaporation (Rotary Evaporator/Lyophilizer) G->H I Purity Analysis (Analytical HPLC) H->I J Purified this compound I->J

Caption: Workflow for the HPLC purification of this compound.

Logical Relationship of HPLC Parameters

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_output Separation Outcome A Solvent A (Aqueous) E Resolution A->E A->E F Retention Time A->F B Solvent B (Organic) B->E B->E B->F C Modifier (e.g., Formic Acid) C->E G Peak Shape C->G D C18 Column D->E D->F D->F

Caption: Interplay of key HPLC parameters influencing separation.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using reversed-phase HPLC. Adherence to this protocol should yield a highly pure compound suitable for a range of research and development applications. It is important to note that method optimization, particularly of the gradient elution, may be necessary depending on the specific impurity profile of the crude sample.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the mass spectrometric analysis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid derivative with potential pharmacological applications. Due to the limited availability of experimental mass spectral data for this specific compound, this document presents a methodology based on established protocols for flavonoid analysis. The protocols cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and predicted fragmentation patterns. The information herein is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction

This compound belongs to the flavonoid class of natural products, which are known for their diverse biological activities. The introduction of an amino group to the flavonoid scaffold can significantly alter its physicochemical properties and biological functions, making it a compound of interest in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the identification and quantification of such compounds. This document outlines the predicted mass spectrometric behavior of this compound and provides a robust analytical protocol.

Predicted Mass Spectrometry Data

The chemical formula for this compound is C₁₅H₁₁NO₃, with a monoisotopic mass of 253.0739 g/mol . The following table summarizes the predicted m/z values for the protonated and deprotonated precursor ions, as well as their major fragment ions in tandem mass spectrometry (MS/MS).

Ion Type Precursor/Fragment Predicted m/z Description
[M+H]⁺ Precursor Ion254.0812Protonated molecule
Fragment Ion 1237.0784Loss of NH₃
Fragment Ion 2226.0706Loss of CO
Fragment Ion 3137.0233Retro-Diels-Alder (RDA) fragment of the A-ring
Fragment Ion 4121.0284Fragment corresponding to the B-ring
[M-H]⁻ Precursor Ion252.0666Deprotonated molecule
Fragment Ion 1208.0393Loss of CO₂
Fragment Ion 2119.0495Fragment corresponding to the deprotonated B-ring

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of flavonoids from a biological matrix is provided below.

  • Sample Collection and Storage : Immediately freeze tissue samples in liquid nitrogen and store them at -80°C until use.

  • Homogenization : Macerate the frozen samples in liquid nitrogen using a mortar and pestle.

  • Extraction : To the powdered sample, add 200 µL of an extraction solution consisting of 75% methanol and 0.1% formic acid.

  • Sonication and Centrifugation : Sonicate the samples for 30 minutes, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection : Collect the supernatant in a new tube. Repeat the extraction process on the remaining pellet and pool the supernatants.

  • Filtration : Filter the pooled supernatant through a 0.2 µm PVDF syringe filter.

  • Solvent Evaporation and Reconstitution : Dry the extract using a speed vacuum concentrator and reconstitute the residue in 50 µL of deionized water.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following parameters are recommended for the analysis of this compound by LC-MS.

Parameter Condition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Gas Temperature 300°C
Nitrogen Flow Rate 10 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 4000 V

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis SampleCollection Sample Collection (-80°C) Homogenization Homogenization (Liquid N2) SampleCollection->Homogenization Extraction Solvent Extraction (Methanol/Formic Acid) Homogenization->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration Reconstitution Reconstitution Filtration->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC ESI Electrospray Ionization (ESI) UHPLC->ESI MS Mass Spectrometry (MS and MS/MS) ESI->MS DataAnalysis Data Analysis MS->DataAnalysis

Caption: A generalized workflow for the analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway Precursor [M+H]⁺ m/z = 254.0812 Frag1 m/z = 237.0784 (-NH₃) Precursor->Frag1 Frag2 m/z = 226.0706 (-CO) Precursor->Frag2 Frag3 m/z = 137.0233 (RDA of A-ring) Precursor->Frag3 Frag4 m/z = 121.0284 (B-ring fragment) Precursor->Frag4

Caption: Predicted fragmentation of this compound in positive ion mode.

Potential Signaling Pathway Involvement

Aminoflavonoids have been implicated in various cellular signaling pathways. Based on the activities of structurally similar compounds, this compound may modulate pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial in cell survival, proliferation, and inflammation.[1][2][3]

signaling_pathway cluster_pathway Potential Signaling Pathway Modulation cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Compound This compound PI3K PI3K Compound->PI3K MAPK MAPK Compound->MAPK Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inflammation Inflammation MAPK->Inflammation

References

Application Note: Developing Cell-Based Assays for Aminoflavones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoflavones are a class of synthetic flavonoids characterized by the presence of one or more amino groups on the flavone backbone. They have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic potential of aminoflavones stems from their ability to modulate various cellular signaling pathways, induce apoptosis, and protect against oxidative stress.[3][4] This application note provides a comprehensive guide for researchers to develop and implement cell-based assays to characterize the biological activities of aminoflavones. It includes detailed protocols for key assays, a summary of quantitative data from published studies, and visual representations of relevant signaling pathways and experimental workflows.

Key Biological Activities and Mechanisms of Action

Aminoflavones exert their effects through multiple mechanisms, making a multi-assay approach crucial for their characterization.

  • Anti-Cancer Activity: Many aminoflavones exhibit potent cytotoxicity against a range of cancer cell lines.[2][3][5] A notable example is aminoflavone (AF), which has been shown to induce apoptosis and cell cycle arrest in breast cancer cells.[3] The proposed mechanism for some aminoflavones involves the activation of the aryl hydrocarbon receptor (AhR) signaling pathway, leading to the induction of cytochrome P450 enzymes like CYP1A1 and CYP1A2.[3][6] This can lead to the metabolic activation of the aminoflavone, production of reactive oxygen species (ROS), DNA damage, and subsequent apoptosis.[3]

  • Neuroprotective Effects: Certain aminoflavones, such as 6-aminoflavone and amentoflavone, have demonstrated neuroprotective properties in models of oxidative stress and neurodegeneration.[4][7][8] These effects are often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in cellular defense and survival, such as the Nrf2 and Akt pathways.[4]

  • Anti-inflammatory Properties: Aminoflavones can also modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.[1][9] This activity is linked to the inhibition of certain kinase signaling pathways.[1]

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data for various aminoflavones from the literature, providing a reference for expected potencies and cellular effects.

Table 1: Anti-Cancer Activity of Aminoflavones

CompoundCell LineAssayResult (IC50 / GI50)Reference
Aminoflavone (AF)MDA-MB-468 (Breast Cancer)Alamar Blue (72 hr)< 100 nM[3]
Aminoflavone (AF)MCF-10A (Non-malignant)Alamar Blue (72 hr)> 100 µM[3]
AmentoflavoneKYSE-150 (Esophageal Squamous)MTTDose-dependent inhibition[5]
AmentoflavoneEca-109 (Esophageal Squamous)MTTDose-dependent inhibition[5]
3,3'-diamino-4'-methoxyflavoneL1210 (Murine Leukemia)Cytotoxicity Assay10 µM[1]
6-ethyl-2'-chloro-4'-aminoflavoneHepG2 (Liver Cancer)Cytotoxicity Assay1.8 µM[1]
Aminophenoxy flavone (APF-1)A549 (NSCLC)MTT (72 hr)Low micromolar range[10]
Aminophenoxy flavone (APF-1)NCI-H1975 (NSCLC)MTT (72 hr)Low micromolar range[10]

Table 2: Effects of Aminoflavones on Cell Cycle and Apoptosis

CompoundCell LineAssayObservationReference
Aminoflavone (AF)MDA-MB-468Flow Cytometry (Cell Cycle)S phase arrest[3]
Aminoflavone (AF)MDA-MB-468Annexin V/PI StainingIncreased early apoptosis[3]
6-ethyl-2′-chloro-4′-aminoflavoneHepG2Flow Cytometry (Cell Cycle)G2/M arrest (16-31%)[1]
Aminophenoxy flavone (APF-1)NSCLC cellsFlow Cytometry (Cell Cycle)G2/M arrest[10]
Aminophenoxy flavone (APF-1)NSCLC cellsFlow Cytometry (Apoptosis)Induction of apoptosis[10]

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to evaluate the biological activities of aminoflavones.

Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Aminoflavone compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[5][11]

  • Compound Treatment: Prepare serial dilutions of the aminoflavone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., 0.1% DMSO) and untreated controls.[3]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13][14] Mix gently on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V-FITC and distinguishes between early apoptotic, late apoptotic, and necrotic cells using propidium iodide (PI).[15]

Materials:

  • 6-well cell culture plates

  • Aminoflavone compounds

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of aminoflavones for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution (G0/G1, S, and G2/M phases) of a cell population following treatment with aminoflavones.[16][17]

Materials:

  • 6-well cell culture plates

  • Aminoflavone compounds

  • Flow cytometer

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with aminoflavones for the desired duration.

  • Cell Harvesting: Harvest cells by trypsinization, collect the supernatant, and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 2 hours or overnight at -20°C.[17][18]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of the PI signal is proportional to the amount of DNA.[16]

Mandatory Visualizations

Signaling Pathway Diagrams

Aminoflavone_Anticancer_Pathway cluster_nucleus Nucleus AF Aminoflavone AhR_complex AhR Complex (AhR, Hsp90, ARA9, p23) AF->AhR_complex Binds AF_AhR AF-AhR Complex AhR_complex->AF_AhR Translocates to Nucleus Nucleus AF_AhR_ARNT AF-AhR-ARNT Complex AF_AhR->AF_AhR_ARNT Dimerizes with ARNT ARNT ARNT->AF_AhR_ARNT XRE Xenobiotic Response Element (XRE) AF_AhR_ARNT->XRE Binds to CYP1A1_1A2 CYP1A1/CYP1A2 Transcription XRE->CYP1A1_1A2 Induces Metabolites Reactive Metabolites CYP1A1_1A2->Metabolites Metabolizes AF to ROS Increased ROS Metabolites->ROS DNA_damage Oxidative DNA Damage ROS->DNA_damage p53 p53 Stabilization DNA_damage->p53 Apoptosis Apoptosis DNA_damage->Apoptosis p21 p21 Expression p53->p21 Cell_Cycle_Arrest S-Phase Arrest p21->Cell_Cycle_Arrest

Caption: Proposed anticancer signaling pathway of aminoflavone.

Experimental Workflow Diagrams

Cell_Viability_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Aminoflavones incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow start Start treat Treat Cells with Aminoflavones start->treat harvest Harvest Cells treat->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Testing 5-Amino-2-(4-hydroxyphenyl)chromen-4-one Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 4H-chromen-4-one scaffold is a core structure in many flavonoids and is associated with a broad range of biological activities, including anti-inflammatory, antioxidant, and antiviral effects.[2] This document provides detailed protocols for evaluating the in vivo efficacy of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a novel chromen-4-one derivative, using a well-established animal model of acute inflammation. The primary therapeutic target explored here is inflammation, based on the known activities of similar compounds that inhibit key inflammatory mediators.[1]

Potential Therapeutic Target and Signaling Pathway

Based on the known mechanisms of similar flavonoids, this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Test_Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Test_Compound->IKK Inhibition DNA DNA NFkB_nucleus->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Animal Model for Efficacy Testing: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and validated method for screening compounds for acute anti-inflammatory activity.[1]

Materials
  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Test Compound: this compound.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline.

  • Positive Control: Indomethacin (10 mg/kg).

  • Phlogistic Agent: 1% (w/v) λ-Carrageenan in sterile saline.

  • Anesthesia (optional, for terminal procedures): Ketamine/Xylazine cocktail.

  • Measurement Tool: Plethysmometer or digital calipers.

Experimental Protocol
  • Animal Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control (0.5% CMC).

    • Group 2: Positive control (Indomethacin, 10 mg/kg).

    • Group 3: Test compound (Dose 1, e.g., 25 mg/kg).

    • Group 4: Test compound (Dose 2, e.g., 50 mg/kg).

    • Group 5: Test compound (Dose 3, e.g., 100 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.

    • Percent Inhibition (%) = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.

  • Tissue Collection (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histopathological analysis or measurement of inflammatory markers (e.g., cytokine levels via ELISA, COX-2 expression via Western blot).

G start Start: Acclimatize Rats (7 days) grouping Randomize into Treatment Groups start->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer Vehicle, Positive Control, or Test Compound baseline->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume at 1, 2, 3, 4, 5 hours induction->measurement analysis Calculate Edema & Percent Inhibition measurement->analysis optional Optional: Tissue Collection for Biomarker Analysis analysis->optional end End of Experiment analysis->end optional->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Data Presentation

Quantitative data from the efficacy study should be presented in a clear and structured format.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM)Increase in Paw Volume (mL) (Mean ± SEM)Percent Inhibition of Edema (%)
Vehicle Control-1.85 ± 0.120.80 ± 0.09-
Indomethacin101.28 ± 0.080.23 ± 0.0571.25
Test Compound251.65 ± 0.100.60 ± 0.0725.00
Test Compound501.42 ± 0.090.37 ± 0.0653.75
Test Compound1001.31 ± 0.070.26 ± 0.0467.50

Note: Data are hypothetical and for illustrative purposes only. Statistical significance (e.g., p < 0.05) compared to the vehicle control group should be determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Additional and Alternative Animal Models

To further characterize the efficacy of this compound, other animal models can be employed:

  • Chronic Inflammation:

    • Adjuvant-Induced Arthritis in Rats: A model for chronic inflammation and autoimmune disease. Efficacy is assessed by measuring paw volume, arthritis score, and inflammatory markers in serum and joint tissue.

  • Analgesic Activity:

    • Acetic Acid-Induced Writhing in Mice: A model to assess peripheral analgesic effects. The number of writhes is counted over a specific period after administration of the test compound and acetic acid.

    • Hot Plate Test in Mice: A model for central analgesic activity. The latency to a pain response (e.g., licking paws, jumping) is measured.

  • Antiviral Activity:

    • Influenza Virus-Infected Mouse Model: To evaluate the potential of the compound to reduce viral load, alleviate symptoms, and improve survival rates.

  • Anticancer Activity:

    • Xenograft Models: Human cancer cell lines with dysregulated signaling pathways potentially targeted by the compound can be implanted in immunocompromised mice (e.g., nude mice).[3] Tumor growth inhibition is the primary endpoint.

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of this compound. Based on the activity of structurally related compounds, the carrageenan-induced paw edema model is a suitable initial screen for anti-inflammatory efficacy. Positive results in this model would warrant further investigation into the underlying mechanisms and testing in more complex chronic disease models. Careful experimental design and appropriate statistical analysis are crucial for obtaining reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic route involves the protection of 4-hydroxybenzaldehyde, Claisen-Schmidt condensation to form a chalcone, cyclization to a flavone, reduction of a nitro group, and final deprotection.

Issue 1: Low Yield in Claisen-Schmidt Condensation

Question: I am experiencing a low yield during the Claisen-Schmidt condensation between the protected 4-hydroxybenzaldehyde and 2'-hydroxy-5'-nitroacetophenone. What are the potential causes and solutions?

Answer:

Low yields in the Claisen-Schmidt condensation are a frequent challenge. Several factors can contribute to this issue. Below is a troubleshooting guide to help you identify and resolve the problem.

  • Inadequate Base: The choice and amount of base are critical.

    • Troubleshooting:

      • Ensure the base (e.g., NaOH, KOH) is fresh and properly stored to avoid degradation.

      • Optimize the molar ratio of the base to the reactants. A common starting point is a 1:1 or 2:1 molar ratio of base to the acetophenone.

      • Consider using a stronger base like sodium methoxide if weaker bases are ineffective.

  • Suboptimal Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Troubleshooting:

      • Ethanol or a mixture of ethanol and water is commonly used. Ensure the reactants are fully dissolved.

      • For poorly soluble starting materials, consider using a higher boiling point solvent like DMSO, which has been shown to improve yields in flavone synthesis.[1]

  • Reaction Temperature: The reaction temperature influences the rate of both the desired condensation and potential side reactions.

    • Troubleshooting:

      • The reaction is often performed at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may improve the rate.

      • Avoid excessive heat, as it can promote side reactions such as aldol self-condensation of the acetophenone or decomposition of the product.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Allow the reaction to proceed until the starting materials are consumed (typically a few hours to overnight).

Issue 2: Incomplete Cyclization of Chalcone to Flavone

Question: My 2'-hydroxy-5'-nitrochalcone is not cyclizing efficiently to the corresponding 5-nitroflavone. How can I improve the yield of this step?

Answer:

The oxidative cyclization of a 2'-hydroxychalcone to a flavone requires specific conditions to proceed efficiently. Here are some key factors to consider:

  • Choice of Cyclizing Agent: A variety of reagents can effect this transformation.

    • Troubleshooting:

      • A common and effective method is using iodine in a high-boiling solvent like DMSO.[1] The iodine acts as a catalyst for the cyclization.

      • Selenium dioxide (SeO₂) is another classic reagent for this conversion, though it is toxic and requires careful handling.

      • Acid-catalyzed cyclization (e.g., with H₂SO₄ or HCl in a suitable solvent) can also be effective.

  • Reaction Temperature: The temperature required for cyclization is generally higher than that for the initial condensation.

    • Troubleshooting:

      • When using I₂/DMSO, heating to around 110-120°C is often necessary to drive the reaction to completion.[1]

      • Monitor the temperature carefully to prevent decomposition.

  • Presence of Oxygen: The reaction is an oxidative cyclization.

    • Troubleshooting:

      • Ensuring the reaction is open to the air or providing a gentle stream of air can sometimes improve the yield, especially when using catalytic methods.

Issue 3: Unsuccessful or Incomplete Reduction of the Nitro Group

Question: I am having difficulty reducing the nitro group of the 5-nitroflavone to the desired 5-aminoflavone. What are the recommended methods and troubleshooting tips?

Answer:

The reduction of an aromatic nitro group is a standard transformation, but the choice of reducing agent is important to avoid affecting other functional groups in the molecule.

  • Choice of Reducing Agent:

    • Troubleshooting:

      • Tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate with the addition of concentrated HCl is a reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.

      • Sodium dithionite (Na₂S₂O₄) in a biphasic system (e.g., dichloromethane/water) is another mild and effective option.

      • Catalytic hydrogenation (H₂/Pd-C) can also be used, but care must be taken as it can sometimes lead to the reduction of the flavone double bond, depending on the reaction conditions.

  • Reaction Conditions:

    • Troubleshooting:

      • Ensure a sufficient excess of the reducing agent is used (typically 3-5 equivalents for SnCl₂).

      • The reaction with SnCl₂ is often heated to reflux to ensure complete conversion.

      • Monitor the reaction by TLC until the starting nitroflavone is no longer visible.

  • Work-up Procedure:

    • Troubleshooting:

      • After reduction with SnCl₂, the reaction mixture is typically made basic (e.g., with aqueous NaHCO₃ or NaOH) to precipitate tin salts and liberate the free amine. Proper pH adjustment is crucial for good recovery.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on 4-hydroxybenzaldehyde before the Claisen-Schmidt condensation?

A1: Yes, it is highly recommended. The phenolic hydroxyl group is acidic and can interfere with the basic conditions of the Claisen-Schmidt condensation, potentially leading to side reactions or a lower yield. Protecting it as a methoxymethyl (MOM) ether is a common and effective strategy.

Q2: What is a suitable protecting group for the 4-hydroxyl group, and how can it be removed at the end of the synthesis?

A2: A methoxymethyl (MOM) ether is a good choice as it is stable to the basic conditions of the condensation and the reducing conditions for the nitro group. It can be introduced using chloromethyl methyl ether (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The MOM group can be removed under acidic conditions, for example, with HCl in methanol, to regenerate the hydroxyl group.

Q3: My final product, this compound, is difficult to purify. What purification techniques are recommended?

A3: Purification of the final product can be challenging due to its polarity and potential for hydrogen bonding.

  • Column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane or ethyl acetate mobile phase), is often effective.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol, or ethyl acetate/hexane) can also be a powerful purification technique if a crystalline product is obtained.

  • Preparative TLC or HPLC may be necessary for obtaining highly pure material, especially for small-scale syntheses.

Q4: Can I introduce the amino group directly without going through the nitro intermediate?

A4: While direct amination methods exist (e.g., Buchwald-Hartwig amination on a corresponding bromo-flavone), the nitro-reduction route is often more reliable and higher-yielding for this type of substitution pattern on the flavone A-ring. Starting with a commercially available or easily synthesized nitro-substituted acetophenone is a common and well-established strategy.

Data Presentation

Table 1: Comparison of Conditions for Claisen-Schmidt Condensation

Catalyst/BaseSolventTemperature (°C)Typical Yield Range (%)Reference
NaOHEthanol/WaterRoom Temperature60-80General Knowledge
KOHEthanolRoom Temperature65-85General Knowledge
LiOH·H₂OEthanolRoom Temperature70-90[2]
Ba(OH)₂EthanolRoom Temperature60-75[3]
Solid NaOHSolvent-freeRoom Temperature70-95[4]

Table 2: Comparison of Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones

ReagentSolventTemperature (°C)Typical Yield Range (%)Reference
I₂DMSO110-12070-90[1]
SeO₂Dioxane or Amyl AlcoholReflux50-80General Knowledge
H₂SO₄Acetic AcidReflux60-80General Knowledge
FeCl₃Acetic AcidReflux70-85General Knowledge

Experimental Protocols

Protocol 1: Synthesis of 5'-Nitro-2'-hydroxyacetophenone (Starting Material)

This protocol is a general method for the nitration of 2'-hydroxyacetophenone.

  • Dissolve 2'-hydroxyacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • The product is a mixture of 3'-nitro and 5'-nitro isomers, which can be separated by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: General Procedure for the Synthesis of 5-Nitro-2-(4-methoxymethoxyphenyl)chromen-4-one

  • Protection of 4-hydroxybenzaldehyde: Dissolve 4-hydroxybenzaldehyde (1 eq.) and N,N-diisopropylethylamine (1.5 eq.) in dichloromethane. Cool to 0°C and add chloromethyl methyl ether (1.2 eq.) dropwise. Allow to warm to room temperature and stir overnight. Wash the reaction with water and brine, dry over Na₂SO₄, and concentrate to obtain the MOM-protected aldehyde.

  • Claisen-Schmidt Condensation: To a solution of 5'-nitro-2'-hydroxyacetophenone (1 eq.) and MOM-protected 4-hydroxybenzaldehyde (1.1 eq.) in ethanol, add a 40% aqueous solution of KOH (2 eq.) dropwise at 0°C. Stir the reaction at room temperature overnight. Acidify the mixture with dilute HCl and collect the precipitated chalcone by filtration.

  • Oxidative Cyclization: Dissolve the chalcone (1 eq.) in DMSO. Add iodine (0.2 eq.) and heat the mixture to 120°C for 2-3 hours. Cool the reaction mixture, pour it into a solution of sodium thiosulfate, and collect the precipitated flavone by filtration. Purify by column chromatography.

Protocol 3: Synthesis of this compound

  • Reduction of Nitroflavone: To a solution of the 5-nitroflavone (1 eq.) in ethanol, add SnCl₂·2H₂O (4 eq.) and heat to reflux for 4-6 hours. Cool the reaction, pour it into ice, and basify with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the aminoflavone intermediate in methanol and add a few drops of concentrated HCl. Stir at room temperature for 1-2 hours. Neutralize the reaction with a saturated NaHCO₃ solution and extract the product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials: - 2'-hydroxyacetophenone - 4-hydroxybenzaldehyde Step1 Nitration of 2'-hydroxyacetophenone Start->Step1 Step2 Protection of 4-hydroxybenzaldehyde (MOM) Start->Step2 Intermediate1 2'-hydroxy-5'-nitroacetophenone Step1->Intermediate1 Step3 Claisen-Schmidt Condensation Intermediate1->Step3 Intermediate2 4-(methoxymethoxy)benzaldehyde Step2->Intermediate2 Intermediate2->Step3 Intermediate3 Nitrochalcone Intermediate Step3->Intermediate3 Step4 Oxidative Cyclization Intermediate3->Step4 Intermediate4 Protected Nitroflavone Step4->Intermediate4 Step5 Reduction of Nitro Group Intermediate4->Step5 Intermediate5 Protected Aminoflavone Step5->Intermediate5 Step6 Deprotection of MOM Group Intermediate5->Step6 End Final Product: This compound Step6->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step? Condensation Claisen-Schmidt Condensation Issue? Start->Condensation Yes Cyclization Chalcone Cyclization Issue? Condensation->Cyclization No CheckBase Check Base: - Freshness - Molar Ratio - Strength Condensation->CheckBase Yes Reduction Nitro Reduction Issue? Cyclization->Reduction No CheckReagent Check Cyclizing Agent: - I2/DMSO - SeO2 Cyclization->CheckReagent Yes CheckReducingAgent Check Reducing Agent: - SnCl2 - Na2S2O4 Reduction->CheckReducingAgent Yes CheckSolvent Check Solvent: - Solubility - Boiling Point CheckBase->CheckSolvent CheckTempCond Check Temperature: - Avoid overheating CheckSolvent->CheckTempCond CheckTempCyc Check Temperature: - Sufficiently high? CheckReagent->CheckTempCyc CheckWorkup Check Work-up: - pH adjustment CheckReducingAgent->CheckWorkup

Caption: Troubleshooting decision tree for key synthesis steps.

References

Technical Support Center: Enhancing the Solubility of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a flavonoid derivative. Given the limited specific data on this compound, the guidance provided is based on established methods for improving the solubility of flavonoids and other poorly soluble small molecules.[1][2][3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound.

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon addition of aqueous buffer. The compound has low aqueous solubility, and the organic solvent concentration is not sufficient to maintain solubility.1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. 2. Prepare a more concentrated stock solution in the organic solvent and add it to the aqueous buffer in smaller volumes while vortexing. 3. Consider using a different co-solvent system.[7][8]
Inconsistent solubility results between experiments. - Variations in temperature. - Differences in the source or purity of the compound. - Inconsistent preparation of solvent mixtures.1. Ensure all experiments are conducted at a consistent temperature. 2. Verify the purity of the compound using appropriate analytical techniques. 3. Prepare fresh solvent mixtures for each experiment and use precise measurements.
Low dissolution rate in dissolution testing. - Poor wettability of the solid compound. - Formation of aggregates or larger particles. - Insufficient agitation.1. Incorporate a surfactant, such as sodium lauryl sulfate (SLS), into the dissolution medium to improve wettability.[9][10] 2. Consider particle size reduction techniques like micronization or nanosuspension.[6][11] 3. Optimize the agitation speed of the dissolution apparatus.[12]
Degradation of the compound in the solubilization medium. The pH of the medium may be causing chemical instability.1. Assess the pH-stability profile of the compound. 2. Use buffers to maintain a pH at which the compound is most stable.[10]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Start by determining the equilibrium solubility in various pharmaceutically relevant solvents and buffer systems. A general workflow is as follows:

A Weigh Compound B Add Solvent/Buffer A->B C Equilibrate (e.g., 24-48h at constant temperature) B->C D Centrifuge/Filter C->D E Analyze Supernatant (e.g., HPLC, UV-Vis) D->E F Determine Concentration E->F

Caption: Initial Solubility Assessment Workflow.

Q2: Which organic solvents are commonly used for flavonoids like this compound?

A2: Dimethyl sulfoxide (DMSO), ethanol, and methanol are common starting points for creating stock solutions. For formulations, co-solvents such as propylene glycol, polyethylene glycol (PEG), and glycerin are often used due to their lower toxicity.[7][13]

Q3: How can I enhance the aqueous solubility of this compound for in vitro assays?

A3: Several methods can be employed, including:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[8][13]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[5][13]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[2][3][6]

  • Use of Surfactants: Above their critical micelle concentration, surfactants can form micelles that encapsulate poorly soluble compounds.[6][10]

Q4: What are solid dispersions and how can they improve solubility?

A4: Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and improving wettability. Common techniques to prepare solid dispersions include solvent evaporation and hot-melt extrusion.[5][14]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To determine the solubility of this compound in various water:co-solvent mixtures.

Materials:

  • This compound

  • Ethanol

  • Propylene Glycol

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water

  • Vials, shaker, centrifuge, HPLC or UV-Vis spectrophotometer

Method:

  • Prepare a series of co-solvent mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol, propylene glycol, or PEG 400 in water).

  • Add an excess amount of the compound to a known volume of each co-solvent mixture.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis).

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of the compound.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Vials, shaker, centrifuge, analytical equipment

Method:

  • Prepare aqueous solutions of SBE-β-CD at various concentrations (e.g., 0, 1, 2, 4, 8, 12 mM).

  • Add an excess amount of the compound to each SBE-β-CD solution.

  • Follow steps 3-6 from the co-solvency protocol.

  • Plot the solubility of the compound as a function of the SBE-β-CD concentration to generate a phase solubility diagram. The stability constant (Ks) can be calculated from the slope of this diagram.[3]

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound based on typical results for poorly soluble flavonoids.

Solvent System Solubility (µg/mL)
Water (pH 7.4)< 1
20% Ethanol in Water15
40% Ethanol in Water80
20% PEG 400 in Water25
40% PEG 400 in Water120
4 mM SBE-β-CD in Water50

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Solubility Enhancement Workflow A Characterize Physicochemical Properties B Initial Solubility Screening A->B C Select Appropriate Enhancement Technique(s) B->C D Co-solvency C->D E pH Adjustment C->E F Complexation (Cyclodextrins) C->F G Solid Dispersion C->G H Formulation & Optimization D->H E->H F->H G->H I Characterize Formulation (Dissolution, Stability) H->I cluster_1 Hypothetical Flavonoid Signaling Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Kinase1 Kinase A Receptor->Kinase1 inhibits Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Target Gene Expression (e.g., Anti-inflammatory) TranscriptionFactor->GeneExpression regulates

References

Stability issues of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one in solution.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Compound degradation due to improper storage or handling.Prepare fresh stock solutions. Store stock solutions in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Oxidation of the compound in solution.Degas solvents before use. Consider adding a compatible antioxidant to the buffer, if the experimental design allows.
pH-dependent instability. Flavonoids can be unstable at neutral or alkaline pH.Prepare solutions in a slightly acidic buffer (e.g., pH 5.5-6.5) if compatible with the experimental system. Assess the stability of the compound at the working pH of your experiment.
Precipitation of the compound in aqueous solutions Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For working solutions, dilute the stock solution in the aqueous medium with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system.
The compound is precipitating out of solution over time.Do not store dilute aqueous solutions for extended periods. Prepare fresh dilutions for each experiment from the frozen stock.
Color change of the solution (e.g., turning yellow or brown) Oxidation or degradation of the compound. This is a common issue with phenolic compounds, including flavonoids.Protect solutions from light and exposure to air. Prepare solutions fresh and use them promptly. The presence of trace metal ions can catalyze oxidation.
Reaction with components of the culture medium or buffer.Test the stability of the compound in your specific medium or buffer by incubating it for the duration of your experiment and observing for color changes or loss of activity.
Variability between experimental replicates Inconsistent compound concentration due to degradation or precipitation.Follow the recommendations above for preparing and storing solutions. Ensure complete dissolution of the compound when making stock solutions.
Pipetting errors with small volumes of high-concentration stock solutions.Use calibrated pipettes and appropriate pipetting techniques. Consider preparing an intermediate dilution to increase the volume being pipetted.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

It is recommended to prepare stock solutions in a high-purity grade of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The choice of solvent may depend on the specific requirements of your downstream application. Ensure the final concentration of the organic solvent in your working solution is low enough to not affect your experimental system (typically <0.5% for cell-based assays).

2. How should I store stock solutions of this compound?

Stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize degradation. To prevent contamination and degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil.

3. What is the stability of this compound in aqueous solutions?

The stability of flavonoids in aqueous solutions can be influenced by several factors including pH, temperature, light exposure, and the presence of metal ions. Generally, flavonoids are more stable in acidic conditions and can degrade in neutral or alkaline solutions. For critical experiments, it is recommended to perform a preliminary stability study in your specific experimental buffer.

4. My solution of this compound has changed color. Can I still use it?

A color change, such as turning yellow or brown, is often an indication of compound oxidation or degradation. It is strongly recommended to discard the solution and prepare a fresh one to ensure the reliability and reproducibility of your experimental results.

5. Are there any known signaling pathways affected by this compound?

Aminoflavones have been reported to be ligands of the Aryl Hydrocarbon Receptor (AhR). Activation of the AhR signaling pathway can lead to the transcriptional regulation of various genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and cell cycle control.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a general procedure for preparing solutions of this compound.

  • Materials:

    • This compound powder

    • High-purity dimethyl sulfoxide (DMSO) or ethanol

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

  • Procedure for 10 mM Stock Solution:

    • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or ethanol to achieve a final concentration of 10 mM.

    • Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

    • Aliquot the stock solution into single-use amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your experimental buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to prevent precipitation.

    • Use the working solution immediately after preparation. Do not store dilute aqueous solutions.

Protocol 2: Assessing Cytotoxicity using MTT Assay in MCF-7 Cells

This protocol describes a typical workflow for evaluating the cytotoxic effects of this compound on the MCF-7 breast cancer cell line.

  • Materials:

    • MCF-7 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

    • 96-well cell culture plates

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the fresh medium containing different concentrations of the compound to the respective wells. Include wells with medium and the vehicle (e.g., DMSO) as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay A Weigh Compound B Dissolve in DMSO (10 mM Stock) A->B C Aliquot & Store at -80°C B->C F Prepare Serial Dilutions C->F D Seed MCF-7 Cells (96-well plate) E Incubate 24h D->E G Treat Cells E->G F->G H Incubate 48h G->H I Add MTT Reagent H->I J Incubate 4h I->J K Solubilize Formazan J->K L Read Absorbance (570 nm) K->L M M L->M Data Analysis (Calculate IC50)

Caption: Workflow for assessing the cytotoxicity of this compound.

AhR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 5-Amino-2-(4-hydroxyphenyl) chromen-4-one AhR_complex AhR-Hsp90 Complex ligand->AhR_complex Binds activated_complex Activated AhR Complex AhR_complex->activated_complex Conformational Change AhR_ARNT AhR/ARNT Heterodimer activated_complex->AhR_ARNT Translocates & Dimerizes ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binds target_genes Target Gene Transcription (e.g., CYP1A1, p21) DRE->target_genes Induces

Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Technical Support Center: 5-Amino-2-(4-hydroxyphenyl)chromen-4-one Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on its chemical structure, a substituted aminoflavone, the primary degradation pathways are expected to be oxidative, hydrolytic, and photolytic. The presence of both an amino group on the A-ring and a phenolic hydroxyl group on the B-ring makes the molecule susceptible to oxidation, which can lead to the formation of quinone-imine intermediates and subsequent polymerization. The chromen-4-one core can undergo hydrolytic cleavage of the C-ring under certain pH conditions. Photodegradation can also occur upon exposure to light, leading to various decomposition products.

Q2: How does the amino group at the 5-position influence the stability of the molecule?

A2: The amino group at the 5-position is an electron-donating group, which can increase the electron density of the aromatic A-ring. This can make the A-ring more susceptible to electrophilic attack and oxidation. The proximity of the amino group to the carbonyl group at the 4-position can also influence the electronic properties and reactivity of the chromenone core.

Q3: What is the likely effect of pH on the stability of this compound?

A3: The stability of this compound is expected to be pH-dependent. In acidic conditions, the amino group will be protonated, which may increase its stability against oxidation. However, acidic conditions can promote hydrolysis of the chromenone ring. In alkaline conditions, the phenolic hydroxyl group can be deprotonated, making the B-ring more susceptible to oxidation. The amino group is also more prone to oxidation at higher pH. Therefore, the compound is likely to be most stable in a neutral or slightly acidic pH range.

Q4: What are the common degradation products I should look for?

A4: Common degradation products may include:

  • Oxidative products: Quinone-imines, polymeric materials, and hydroxylated derivatives.

  • Hydrolytic products: Chalcones (resulting from C-ring opening) and smaller phenolic and amino-phenolic fragments.

  • Photolytic products: A complex mixture of various smaller molecules resulting from ring cleavage and rearrangements.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the compound in solution 1. Oxidation: Presence of dissolved oxygen, trace metals, or exposure to light. 2. Unstable pH: The pH of the solution may be promoting rapid hydrolysis or oxidation. 3. High Temperature: The experimental temperature may be too high, accelerating degradation.1. Prevent Oxidation: Degas solvents, use antioxidants (with caution, as they may interfere with analysis), and work in an inert atmosphere (e.g., under nitrogen or argon). Protect samples from light by using amber vials or covering them with aluminum foil. 2. Control pH: Use a suitable buffer system to maintain a stable pH. Conduct initial stability studies across a pH range to determine the optimal pH for your experiments. 3. Control Temperature: Perform experiments at controlled and, if necessary, reduced temperatures.
Inconsistent results between experimental runs 1. Variability in sample handling: Inconsistent exposure to light, temperature, or air. 2. Inconsistent solvent quality: Use of different grades or batches of solvents with varying levels of impurities (e.g., peroxides, metals). 3. Instrumental variability: Fluctuations in detector response or column performance.1. Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for sample preparation and handling. 2. Use High-Purity Solvents: Use HPLC-grade or higher purity solvents and consider purifying them if necessary. 3. Ensure Instrument Performance: Regularly perform system suitability tests to ensure the consistency of your analytical system.
Difficulty in identifying degradation products 1. Low concentration of degradation products: Degradation may be minimal, or the products may be below the detection limit of the analytical method. 2. Co-elution of peaks in HPLC: Degradation products may have similar retention times to the parent compound or other components. 3. Lack of appropriate analytical standards: The chemical structures of the degradation products are unknown.1. Forced Degradation Studies: Subject the compound to stress conditions (e.g., strong acid/base, high temperature, oxidizing agents, light) to generate higher concentrations of degradation products for identification. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of peaks. 3. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks, which can help in structure elucidation. High-resolution MS (HRMS) is particularly useful for determining elemental composition.
Formation of colored solutions or precipitates 1. Polymerization: Oxidative degradation can lead to the formation of colored polymeric products. 2. Insolubility of degradation products: Some degradation products may be less soluble than the parent compound in the chosen solvent.1. Monitor UV-Vis Spectrum: Changes in the UV-Vis spectrum can indicate the formation of new chromophores. 2. Solubility Testing: Attempt to dissolve the precipitate in different solvents to characterize its solubility. Analyze the dissolved portion by HPLC-MS.

Proposed Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for this compound under different conditions.

cluster_oxidative Oxidative Degradation Parent This compound Quinone_Imine Quinone-Imine Intermediate Parent->Quinone_Imine Oxidation Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated Hydroxylation Polymer Polymeric Products Quinone_Imine->Polymer Polymerization cluster_hydrolytic Hydrolytic Degradation Parent This compound Chalcone Chalcone Intermediate Parent->Chalcone C-Ring Opening (Alkaline/Acidic) Fragments Phenolic & Amino-phenolic Fragments Chalcone->Fragments Further Degradation cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize/Dilute Sample->Neutralize Analyze HPLC-UV/MS Analysis Neutralize->Analyze Data Data Evaluation (Identify Degradants, Determine Pathways) Analyze->Data End Report Results Data->End

Technical Support Center: Enhancing the Bioavailability of Chromen-4-One Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromen-4-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the poor bioavailability of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your research.

Issue 1: Low Aqueous Solubility of the Chromen-4-One Derivative

Q: My chromen-4-one derivative shows very low solubility in aqueous media, hindering my ability to perform in vitro assays and develop oral formulations. What can I do?

A: Poor aqueous solubility is a common characteristic of chromen-4-one derivatives due to their often rigid, planar structure and lipophilic nature.[1][2] Here are several formulation strategies to enhance solubility:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[3]

    • Micronization: Techniques like milling can reduce particle size to the micrometer range.

    • Nanonization: Formulating the compound as nanoparticles can dramatically increase solubility.[3][4]

  • Solid Dispersions: Dispersing the chromen-4-one derivative in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[5][6] Common carriers include polyvinylpyrrolidone (PVP) and Pluronics®.[5]

  • Cyclodextrin Complexation: Encapsulating the lipophilic chromen-4-one molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HPβCD) is a frequently used and effective option.[7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[9][10] This approach can effectively solubilize hydrophobic compounds.

Issue 2: Poor Permeability in Caco-2 Assays

Q: My chromen-4-one derivative exhibits low apparent permeability (Papp) in a Caco-2 cell permeability assay, suggesting poor intestinal absorption. How can I troubleshoot this?

A: Low permeability of chromen-4-one derivatives in Caco-2 assays can be due to several factors. Here's a troubleshooting guide:

  • Assess Efflux Transporter Activity: Chromen-4-one derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which pump the compound back into the apical side of the Caco-2 monolayer, reducing the net transport.[11]

    • Solution: Conduct a bi-directional Caco-2 assay (measuring both apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[12] You can also co-administer known inhibitors of these transporters (e.g., verapamil for P-gp) to see if permeability increases.

  • Compound Stability and Metabolism: The compound may be unstable in the assay medium or be rapidly metabolized by the Caco-2 cells. Chrysin, for example, is extensively metabolized to its glucuronide and sulfate conjugates, which are then effluxed.[11][13]

    • Solution: Analyze the apical and basolateral compartments at the end of the assay using a high-resolution analytical method like LC-MS/MS to check for the presence of metabolites.

  • Non-Specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates, leading to an underestimation of permeability.[14]

    • Solution: Perform a mass balance study to determine the recovery of the compound from all components of the assay system (apical and basolateral media, and the cell monolayer). Using plates with low-binding surfaces can also help.

  • Low Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate results.

    • Solution: Always check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity.[12]

Issue 3: Inconsistent Results in Nanoparticle Formulations

Q: I am trying to formulate my chromen-4-one derivative into nanoparticles to improve its bioavailability, but I am getting inconsistent particle size, low entrapment efficiency, and poor stability. What could be the issue?

A: Nanoparticle formulation of hydrophobic compounds like chromen-4-one derivatives can be challenging. Here are some common problems and solutions:

  • Poor Entrapment Efficiency: This can be due to the drug precipitating out during the formulation process or having poor affinity for the polymer matrix.

    • Solution: Optimize the drug-to-polymer ratio. A higher polymer concentration may be needed to effectively encapsulate the drug. Also, ensure the organic solvent used can fully dissolve both the drug and the polymer.

  • Large and Polydisperse Particle Size: This can result from suboptimal formulation or process parameters.

    • Solution: Adjust the homogenization speed or sonication time and power. The concentration of the stabilizer (surfactant) is also critical; insufficient stabilizer can lead to particle aggregation.

  • Instability and Aggregation during Storage: Nanoparticles can aggregate over time, especially if the surface charge (zeta potential) is not sufficient to ensure electrostatic repulsion.

    • Solution: Ensure the zeta potential of your nanoparticle suspension is sufficiently high (typically > |30| mV) for good stability. Lyophilization (freeze-drying) with a cryoprotectant can be an effective way to improve long-term stability.

Frequently Asked Questions (FAQs)

Q1: Which formulation strategy is best for my chromen-4-one derivative?

A1: The optimal formulation strategy depends on the specific physicochemical properties of your compound, the desired dosage form, and the target product profile. A preliminary screening of several approaches is often necessary. For instance, if your compound has extremely low solubility, a nanoparticle or solid dispersion approach might be more effective than simple micronization. If you are developing a liquid formulation, SEDDS could be a good option.

Q2: How do I choose the right excipients for my formulation?

A2: Excipient selection is crucial for a successful formulation. For solid dispersions, polymers like PVP and HPMC are common choices. For SEDDS, the selection of oils, surfactants, and cosurfactants should be based on the solubility of the drug in these components.[10] For cyclodextrin complexation, HPβCD is often a good starting point due to its high aqueous solubility and safety profile.[7]

Q3: What are the key signaling pathways modulated by chromen-4-one derivatives that I should consider in my efficacy studies?

A3: Many chromen-4-one derivatives exert their biological effects by modulating key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. The most commonly implicated pathways include:

  • MAPK (Mitogen-Activated Protein Kinase) pathway: This pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer and inflammatory diseases. Apigenin has been shown to inhibit cell migration and induce apoptosis by modulating the MAPK pathway.[1][11][15][16]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) pathway: This is a critical pathway for cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Apigenin has been demonstrated to inhibit this pathway.[9][17][18][19][20]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This pathway plays a central role in regulating the immune response to infection and is critically involved in inflammatory diseases and cancer. Many flavonoids are known to inhibit the NF-κB signaling pathway.[5][7][21][22][23]

Q4: Can I expect a linear relationship between the improvement in solubility and the increase in bioavailability?

A4: Not necessarily. While improving solubility and dissolution is a critical first step, other factors such as permeability, first-pass metabolism, and efflux transporter activity also play a significant role in determining the overall oral bioavailability. A formulation that enhances solubility may not necessarily overcome a high first-pass metabolism. Therefore, a comprehensive assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.

Data Presentation: Enhancing Bioavailability of Chromen-4-One Derivatives

The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the bioavailability of several chromen-4-one derivatives.

Table 1: Enhancement of Solubility and Permeability

Chromen-4-One DerivativeFormulation StrategySolubility EnhancementPermeability Enhancement (Caco-2)Reference(s)
Apigenin Solid Dispersion (Pluronic® F-127)~187-fold increase in aqueous solubilityNot Reported[5]
Chrysin Cyclodextrin Complex (RAMEB)Significant increase in water solubility~4.7-fold increase in Papp[21]
Naringenin Cyclodextrin Complex (HPβCD)>400-fold increase in solubility11-fold increase in transport[7][24]
Kaempferol Solid Dispersion (Poloxamer 407)~4000-fold increase in water solubilityNot Reported[6]

Table 2: Improvement in Pharmacokinetic Parameters (In Vivo Studies)

Chromen-4-One DerivativeFormulation StrategyAnimal ModelCmax Increase (vs. Free Drug)AUC Increase (vs. Free Drug)Reference(s)
Naringenin Cyclodextrin Complex (HPβCD)Rats14.6-fold7.4-fold[7][24]
Genistein Not Applicable (Aglycone vs. Glycoside)Rats-~2.25-fold (Aglycone vs. Glycoside)[22]
Quercetin Phytosome (Lecithin formulation)HumansNot ReportedUp to 20-fold[25]
Baicalein SMEDDSRatsNot Reported~2-fold[10]
Kaempferol Solid Dispersion (Melting Method)Rats~2-fold~2-fold[6]

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the bioavailability of chromen-4-one derivatives.

1. Preparation of Luteolin-Loaded Nanoparticles by Solvent Evaporation

This protocol is adapted from studies on the nanoencapsulation of luteolin.[8][10][26][27]

  • Materials: Luteolin, Poly(lactic-co-glycolic acid) (PLGA), Polyvinyl alcohol (PVA), Dichloromethane (DCM), Deionized water.

  • Procedure:

    • Dissolve a specific amount of luteolin and PLGA (e.g., a 1:10 drug-to-polymer ratio by weight) in a suitable volume of DCM.

    • Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

    • Add the organic phase (luteolin and PLGA in DCM) dropwise to the aqueous PVA solution while stirring at a high speed (e.g., 1000 rpm) to form an oil-in-water emulsion.

    • Sonicate the emulsion using a probe sonicator on an ice bath to reduce the droplet size. The sonication parameters (e.g., 3 cycles of 30 seconds with 1-minute intervals) should be optimized.

    • Stir the nanoemulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM).

    • Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Wash the nanoparticle pellet with deionized water multiple times to remove any residual PVA and unencapsulated drug.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization or lyophilize for long-term storage.

2. Formulation of Kaempferol Solid Dispersion by Solvent Evaporation

This protocol is based on methods described for preparing solid dispersions of kaempferol.[6][28]

  • Materials: Kaempferol, Polyvinylpyrrolidone (PVP K30), Ethanol.

  • Procedure:

    • Accurately weigh kaempferol and PVP K30 in a desired ratio (e.g., 1:5 drug-to-carrier weight ratio).

    • Dissolve both the kaempferol and PVP K30 in a minimal amount of a common solvent, such as ethanol, with the aid of gentle heating or sonication to ensure complete dissolution.

    • Pour the clear solution into a petri dish to form a thin film.

    • Allow the solvent to evaporate slowly at room temperature in a fume hood or use a rotary evaporator for faster removal of the solvent.

    • Place the dried solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the petri dish and grind it into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

3. Preparation of Naringenin-HPβCD Inclusion Complex

This protocol is derived from studies on the complexation of naringenin with cyclodextrins.[6][7][28][29][30][31]

  • Materials: Naringenin, Hydroxypropyl-β-cyclodextrin (HPβCD), Ethanol, Deionized water.

  • Procedure:

    • Dissolve naringenin and HPβCD in a 1:1 molar ratio in ethanol.

    • Stir the solution for 24 hours at room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the resulting residue in deionized water and filter to remove any undissolved material.

    • Freeze the filtrate at -40°C for 24 hours.

    • Lyophilize the frozen solution to obtain the naringenin-HPβCD inclusion complex as a white powder.

4. Formulation of Baicalein Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is based on the formulation of SMEDDS for baicalein.[9][24][25][32][33][34]

  • Materials: Baicalein, Caprylic/capric triglyceride (oil), Cremophor RH40 (surfactant), Transcutol P (cosurfactant).

  • Procedure:

    • Determine the optimal ratio of oil, surfactant, and cosurfactant by constructing a pseudo-ternary phase diagram. A common starting point is a 1:2:1 ratio of oil:surfactant:cosurfactant.

    • Accurately weigh the oil, surfactant, and cosurfactant into a glass vial.

    • Mix the components thoroughly using a vortex mixer until a clear, homogenous solution is formed.

    • Add baicalein to the mixture and continue mixing until the drug is completely dissolved. Gentle heating may be applied if necessary.

    • To evaluate the self-emulsification properties, add a small amount of the formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.

Mandatory Visualizations

bioavailability_factors cluster_causes Causes cluster_solutions Solutions bioavailability Poor Bioavailability strategies Enhancement Strategies bioavailability->strategies Overcome by solubility Low Aqueous Solubility solubility->bioavailability permeability Low Intestinal Permeability permeability->bioavailability metabolism High First-Pass Metabolism metabolism->bioavailability nanoparticles Nanoparticles strategies->nanoparticles solid_dispersion Solid Dispersion strategies->solid_dispersion cyclodextrin Cyclodextrin Complexation strategies->cyclodextrin sedds SEDDS strategies->sedds

Caption: Factors contributing to the poor bioavailability of chromen-4-one derivatives and formulation strategies to overcome them.

experimental_workflow start Start: Poorly Soluble Chromen-4-one formulation Formulation Development (e.g., Nanoparticles, Solid Dispersion) start->formulation in_vitro In Vitro Characterization formulation->in_vitro solubility_assay Solubility Assay in_vitro->solubility_assay dissolution_test Dissolution Testing in_vitro->dissolution_test caco2 Caco-2 Permeability Assay in_vitro->caco2 in_vivo In Vivo Pharmacokinetic Study (Animal Model) caco2->in_vivo Promising candidates analysis Data Analysis: Cmax, AUC, Bioavailability in_vivo->analysis end End: Bioavailability Enhanced analysis->end

Caption: Experimental workflow for developing and evaluating formulations to enhance the bioavailability of chromen-4-one derivatives.

signaling_pathway chromen4one Chromen-4-one Derivatives pi3k PI3K chromen4one->pi3k Inhibits mapk MAPK (ERK, JNK, p38) chromen4one->mapk Modulates nfkb NF-κB chromen4one->nfkb Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mapk->proliferation inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation

Caption: Key signaling pathways commonly modulated by chromen-4-one derivatives, leading to their therapeutic effects.

References

Technical Support Center: HPLC Separation of Flavonoid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of flavonoid isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I getting poor resolution or complete co-elution of my flavonoid isomers?

A: Poor resolution between flavonoid isomers is a common challenge due to their similar chemical structures and polarities. Several factors in your HPLC method can be adjusted to improve separation.

  • Mobile Phase Composition: The choice of organic solvent and the pH of the aqueous phase are critical. Isomers can exhibit different selectivities with different organic modifiers (e.g., acetonitrile vs. methanol). The pH can alter the ionization state of phenolic hydroxyl groups, affecting retention and selectivity. Adding a small amount of acid, like formic acid or acetic acid (typically 0.1%), to the aqueous phase is a standard practice to ensure sharp peaks and improve resolution.[1][2][3][4]

  • Column Chemistry: Standard C18 columns are widely used, but not all C18 columns are the same. Differences in bonding chemistry, end-capping, and silica purity can significantly impact selectivity for closely related isomers. If a standard C18 fails, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative separation mechanisms.[5][6]

  • Temperature: Column temperature affects mobile phase viscosity and the kinetics of interaction between the analytes and the stationary phase. Adjusting the temperature can alter selectivity and improve resolution.[5][7][8]

  • Gradient Slope: If you are using a gradient elution, making the gradient shallower (i.e., increasing the elution time by slowing the rate of organic solvent increase) can often improve the separation of closely eluting peaks.

Q2: My retention times are drifting between injections. What is the cause?

A: Retention time instability can invalidate your results. The most common causes include:

  • Insufficient Column Equilibration: This is especially critical in gradient elution. Before the first injection and between runs, the column must be fully re-equilibrated with the initial mobile phase conditions. A common rule is to flush the column with at least 10-15 column volumes of the starting mobile phase.[9] For ion-pairing chromatography, equilibration can sometimes require up to 50 column volumes.[9]

  • Temperature Fluctuations: The column temperature must be kept constant. Using a thermostatted column oven is essential for reproducible retention times, as even small changes in ambient temperature can cause shifts.[10]

  • Mobile Phase Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Always use freshly prepared mobile phases and keep solvent bottles capped.[10]

  • Pump and System Leaks: Check the system for any leaks, as this will affect the flow rate and mobile phase composition delivered to the column.[9][10]

Q3: I am observing significant peak tailing for my flavonoid standards. How can I fix this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

  • Active Silanol Groups: Free silanol groups on the silica backbone of the stationary phase can interact strongly with the polar hydroxyl groups on flavonoids, leading to tailing. Using a well-end-capped column can minimize this. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of both the silanol groups and the flavonoids, resulting in more symmetrical peaks.

  • Column Contamination or Overload: Contaminants from previous injections can build up at the head of the column. Flushing the column or replacing the guard column may be necessary. Injecting too much sample can also lead to peak distortion.[10]

  • Incorrect Mobile Phase pH: The pH of the mobile phase should be adjusted to ensure a consistent ionization state for your analytes.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening and tailing.[10]

Q4: How do I choose the optimal mobile phase for separating flavonoid isomers?

A: The most common approach for separating flavonoids is Reversed-Phase (RP-HPLC).

  • Solvents: The mobile phase typically consists of an aqueous component (often acidified) and an organic modifier.[11] Acetonitrile is frequently preferred over methanol due to its lower viscosity, which results in lower backpressure.[7]

  • Additives: An acidic modifier is crucial. A concentration of 0.1% (v/v) formic acid or acetic acid in the aqueous phase is a good starting point.[1][2] This suppresses ionization and improves peak shape.

  • Elution Mode: A gradient elution, where the percentage of the organic solvent is increased over time, is generally required to separate a mixture of flavonoids with varying polarities and to resolve isomers effectively.[4][12] A typical gradient might run from 5-10% acetonitrile to 80-95% acetonitrile over 30-60 minutes.[3][4]

Q5: Is it possible to quantify two flavonoid isomers if they are not fully separated?

A: Yes, under certain conditions. If you have co-eluting peaks but the individual UV-Vis spectra of the isomers are different, you can use a Diode Array Detector (DAD) to quantify them. This technique involves solving a set of simultaneous equations based on the absorbance at multiple wavelengths where the two compounds have different absorption ratios.[13][14][15] This method requires careful validation with pure standards of each isomer.[13]

Data and Parameters

Table 1: Effect of HPLC Parameters on Flavonoid Isomer Separation

This table summarizes the impact of adjusting key chromatographic parameters on the separation of flavonoid isomers.

ParameterAdjustmentPrimary Effect on ChromatogramTypical Application for Isomers
Mobile Phase Change organic solvent (e.g., ACN to MeOH)Alters selectivity (α)To change the elution order or improve separation of co-eluting peaks.
Adjust pH (e.g., add 0.1% formic acid)Improves peak shape, can alter selectivity (α)Reduces peak tailing and can improve resolution.
Column Use smaller particle size (e.g., 5 µm to 3 µm)Increases efficiency (N), leading to sharper peaksTo resolve moderately overlapped peaks.[16]
Change stationary phase (e.g., C18 to Phenyl)Significantly alters selectivity (α)A powerful tool when co-elution persists after mobile phase optimization.[16]
Temperature Increase column temperatureReduces retention time, may alter selectivity (α)Can improve peak shape and sometimes "unlock" a separation.[5][8]
Flow Rate Decrease flow rateIncreases analysis time, can improve efficiency (N)To improve the resolution of early-eluting, poorly resolved peaks.[2]
Gradient Slope Decrease the slope (make it shallower)Increases separation between peaksStandard technique to improve resolution of complex mixtures.[12]
Table 2: Example Optimized Conditions for Flavonoid Isomer Separation

The following conditions have been reported in the literature for the successful separation of specific flavonoid isomers.

Flavonoids SeparatedColumnMobile PhaseTemperatureFlow RateReference
Orientin, Isoorientin, Vitexin, Isovitexin, Rutin, etc.ProntoSIL 120-5-C18-ace-EPS (4.6 × 250 mm, 5.0 µm)A: 0.1% (v/v) formic acid in water; B: Acetonitrile (Gradient)40 °C1.0 mL/min[1][2]
Gallic acid, Rutin, QuercetinC18 column (250 x 4.6 mm, 5 µm)A: Water-acetic acid (25:1); B: Methanol (Gradient)35 °C0.5 mL/min[7]
Rutin, Isoquercitrin, QuercetinThermo Scientific Hypersil C18 (250 x 4.0 mm, 5 µm)A: Water-acetic acid (98:2, pH 3.0); B: Acetonitrile (Gradient)Ambient0.8 mL/min[17]

Experimental Protocols

Protocol: HPLC Method Development for Flavonoid Isomer Separation

This protocol provides a general workflow for developing a robust separation method for flavonoid isomers using RP-HPLC with UV detection.

1. Sample and Standard Preparation

  • Prepare individual stock solutions of each flavonoid isomer standard at approximately 1 mg/mL in methanol or another suitable solvent.

  • From the stock solutions, prepare a mixed standard solution containing all isomers of interest at a concentration suitable for detection (e.g., 10-50 µg/mL).

  • Prepare your sample extract. Ensure it is filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column.[18]

  • The solvent used to dissolve the final sample for injection should be the same as, or weaker than, the initial mobile phase to avoid peak distortion.[4]

2. Initial HPLC Conditions (Scouting Run)

  • Column: Use a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A fast, broad gradient is recommended for the initial run (e.g., 5% B to 95% B over 30-40 minutes).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 35-40 °C.[1][2][7]

  • Detection: Use a Diode Array Detector (DAD) to monitor multiple wavelengths. Key wavelengths for flavonoids are around 254 nm, 280 nm, and 350-370 nm.[17][19]

  • Injection Volume: 5-10 µL.

3. Optimization Strategy

  • Evaluate the Scouting Run: Identify the critical pairs of isomers that are poorly resolved.

  • Optimize the Gradient: Based on the scouting run, create a shallower gradient around the time your isomers of interest elute. For example, if they elute between 15 and 20 minutes when the gradient is at 30-40% B, try a new gradient that slowly ramps from 25% to 45% B over a longer period (e.g., 20 minutes).

  • Adjust Temperature: Analyze the sample at different temperatures (e.g., 30 °C, 40 °C, 50 °C) while keeping other parameters constant. Observe changes in selectivity and resolution.[5][7] An increase in temperature will generally decrease retention times.[8]

  • Change Organic Modifier: If optimization is unsuccessful, replace acetonitrile with methanol and re-run the optimization steps. The change in solvent can produce a significant change in selectivity.

4. Method Validation

  • Once satisfactory separation is achieved, validate the method by assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[1][20][21]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor separation of flavonoid isomers.

HPLC_Troubleshooting_Workflow start Poor Isomer Resolution (Co-elution or Overlap) check_method Is the method established or new? start->check_method new_path New Method Development check_method->new_path New established_path Troubleshoot Established Method check_method->established_path Established opt_gradient 1. Optimize Gradient Slope (Make it shallower) new_path->opt_gradient opt_temp 2. Adjust Temperature (e.g., 30-50°C) opt_gradient->opt_temp opt_solvent 3. Change Organic Solvent (ACN <=> MeOH) opt_temp->opt_solvent opt_column 4. Change Column (e.g., Phenyl, Polar-Embedded) opt_solvent->opt_column check_system Check System Basics established_path->check_system check_mobile_phase Check Mobile Phase (Freshly prepared? Correct pH?) check_system->check_mobile_phase check_equilibration Check Equilibration (>10 column volumes?) check_mobile_phase->check_equilibration check_column Check Column Health (Age? Pressure high?) check_equilibration->check_column

Caption: A decision tree for troubleshooting poor HPLC separation of flavonoid isomers.

Parameter Interrelationships

This diagram illustrates how different HPLC parameters are interconnected and influence the final separation quality.

HPLC_Parameter_Relationships cluster_params Adjustable Method Parameters Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Selectivity->Resolution Efficiency Efficiency (N) Efficiency->Resolution Retention Retention (k) Retention->Resolution MobilePhase Mobile Phase (Solvent, pH, Additives) MobilePhase->Selectivity Strong Effect MobilePhase->Retention Strong Effect Column Stationary Phase (Chemistry, Particle Size) Column->Selectivity Strong Effect Column->Efficiency Strong Effect Temperature Column Temperature Temperature->Selectivity Can Affect Temperature->Efficiency Affects Viscosity Temperature->Retention Affects FlowRate Flow Rate FlowRate->Efficiency Affects

Caption: Interrelationships between key HPLC parameters that control peak resolution.

References

Preventing oxidation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the oxidation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one during storage. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation for this compound is oxidation. The molecule possesses both a phenolic hydroxyl group and an aromatic amino group, both of which are susceptible to oxidation, potentially leading to the formation of colored degradation products and a loss of compound integrity.

Q2: What are the visible signs of oxidation in my sample?

A2: Visible signs of oxidation can include a change in the color of the solid material, often to shades of brown or black, and a decrease in its solubility. For solutions, a color change is also a primary indicator.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For short-term storage, it is recommended to keep the compound in a cool, dark, and dry place. For long-term storage, the compound should be stored at low temperatures (-20°C or -80°C) in a tightly sealed container, preferably under an inert atmosphere.

Q4: Is it necessary to store the compound under an inert atmosphere?

A4: Yes, for long-term stability and to minimize oxidation, storage under an inert atmosphere such as nitrogen or argon is highly recommended. This displaces oxygen, a key contributor to the oxidative degradation of the phenolic and amino functionalities.

Q5: Can I store solutions of this compound?

A5: Storing the compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If solutions must be stored, they should be prepared fresh. For short-term storage, use deoxygenated solvents, store at low temperatures, and protect from light.

Q6: What analytical techniques are suitable for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most suitable technique for monitoring the stability of this compound. It allows for the separation and quantification of the parent compound from its degradation products.

Troubleshooting Guides

Issue 1: Sample Discoloration
Symptom Possible Cause Suggested Solution
Solid sample has turned from a light color to brown or black.Oxidation due to exposure to air and/or light.Discard the discolored sample as its purity is compromised. For future storage, ensure the container is tightly sealed and protected from light. For long-term storage, purge the container with an inert gas.
Solution of the compound changes color upon standing.Oxidation in solution, potentially accelerated by pH, light, or dissolved oxygen.Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, protect the solution from light by using amber vials or wrapping in foil, and store at a low temperature. Consider adjusting the pH to a more stable range if a forced degradation study indicates pH sensitivity.
Issue 2: Poor Reproducibility in Experiments

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Inconsistent results in biological or chemical assays. | Degradation of the compound in stock solutions or during experimental procedures. | Always use freshly prepared solutions for assays. Monitor the purity of the stock solution regularly by HPLC. If the compound is used in a multi-day experiment, assess its stability under the experimental conditions. | | Appearance of unexpected peaks in analytical chromatograms. | Formation of degradation products during sample preparation or storage. | Review the sample handling and storage procedures. Ensure that solvents are of high purity and deoxygenated if necessary. Analyze samples as quickly as possible after preparation. |

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a defined period.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated HPLC method to observe any degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[4][5][6]

Typical HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile. Gradient elution may be necessary.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (to be determined, likely in the 250-380 nm range) or MS detection.
Injection Volume 10 µL
Column Temperature 30°C

Method Development:

  • Analyze the stressed samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good separation between the parent peak and any degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 3: Storage under Inert Atmosphere

Objective: To prepare this compound for long-term storage by minimizing exposure to oxygen.[7][8][9][10]

Materials:

  • This compound solid sample

  • Glass vial with a screw cap and a PTFE-faced septum

  • Source of inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles for gas inlet and outlet

Procedure:

  • Place the solid sample into the vial.

  • Insert two needles through the septum: one for the inert gas inlet (reaching near the bottom of the vial) and one for the outlet (just piercing the septum).

  • Gently purge the vial with the inert gas for 2-5 minutes to displace the air.

  • Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of the inert gas.

  • Tightly seal the screw cap and wrap the connection with parafilm for an extra seal.

  • Store the vial in a freezer (-20°C or -80°C), protected from light.

Visualizations

Oxidation_Pathway Compound This compound Oxidized_Intermediates Formation of Quinone-imine and Phenoxy Radicals Compound->Oxidized_Intermediates Oxidation Oxidizing_Agents Oxygen, Light, Heat Oxidizing_Agents->Oxidized_Intermediates Degradation_Products Polymeric and Colored Degradation Products Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Postulated oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Ambient Ambient Temperature Visual_Inspection Visual Inspection (Color Change) Ambient->Visual_Inspection Refrigerated Refrigerated (2-8°C) Refrigerated->Visual_Inspection Frozen Frozen (-20°C / -80°C) Frozen->Visual_Inspection Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Visual_Inspection HPLC_Analysis HPLC Purity Assay Visual_Inspection->HPLC_Analysis Degradation_Profile Degradation Product Profiling HPLC_Analysis->Degradation_Profile Sample This compound Sample Sample->Ambient Stored under Sample->Refrigerated Stored under Sample->Frozen Stored under Sample->Inert_Atmosphere Stored under

Caption: Workflow for assessing the storage stability of the compound.

Caption: A logical troubleshooting guide for common stability issues.

References

Strategies to reduce cytotoxicity of synthetic flavonoids in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with synthetic flavonoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the cytotoxicity of these compounds in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many synthetic flavonoids exhibit cytotoxicity in normal, non-cancerous cells?

A1: While flavonoids are often studied for their anti-cancer properties, they can also affect normal cells, primarily due to their mechanisms of action not being exclusively specific to cancer cells.[1] The primary reasons for cytotoxicity in normal cells include:

  • Induction of Oxidative Stress: Some flavonoids can increase the levels of intracellular Reactive Oxygen Species (ROS).[2][3][4] While cancer cells are often more vulnerable to ROS-induced damage, high concentrations can overwhelm the antioxidant capacity of normal cells, leading to apoptosis.[5]

  • Mitochondrial Poisoning: Certain structural features, such as a 2,3-double bond in the C-ring, are associated with strong cytotoxicity that occurs through mitochondrial poisoning in both cancer and normal cells.[6]

  • Off-Target Effects: Flavonoids can interact with a wide range of cellular proteins and signaling pathways.[7] This lack of specificity can lead to the disruption of essential processes in normal cells, such as cell cycle progression and survival signaling.[6]

  • Incorporation into Cells: The efficiency with which flavonoids are incorporated into cells can correlate with their cytotoxic potential.[2][3]

Q2: What are the primary strategies to reduce the cytotoxicity of synthetic flavonoids in normal cells?

A2: The main goal is to improve the therapeutic index by either modifying the molecule itself or controlling its delivery to the target site. Key strategies include:

  • Nanoencapsulation: Encapsulating flavonoids in delivery systems like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles is a highly effective strategy.[8][9] This approach can improve solubility, stability, and bioavailability while reducing off-target toxicity.[10][11] Encapsulation can lower the concentration needed for a therapeutic effect and reduce side effects on non-targeted tissues.[8][12]

  • Targeted Delivery: Functionalizing delivery systems with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells allows for the selective delivery of the flavonoid, minimizing exposure to normal cells.[10][13]

  • Structural Modification (Structure-Activity Relationship - SAR): Altering the chemical structure of the flavonoid can modulate its cytotoxic profile. For example, molecules with a 3-hydroxyl group have been shown to have lower cytotoxicity.[14][15] Conversely, features like a 2-3 double bond and a 4-carbonyl group enhance cytotoxicity.[14][15] Understanding these relationships can guide the synthesis of analogues with a better safety profile.

  • Chemical Conjugation (e.g., PEGylation): Covalently attaching polyethylene glycol (PEG) to a flavonoid can improve its solubility, stability, and pharmacokinetic profile.[16] PEGylation increases the molecule's hydrodynamic volume, which can reduce renal clearance and shield it from the immune system, thereby lowering the required dose and potential toxicity.[17][18]

Q3: How does nanoencapsulation specifically help in reducing toxicity?

A3: Nanoencapsulation improves the safety profile of synthetic flavonoids in several ways:

  • Controlled Release: Nanoparticles can be designed to release the encapsulated flavonoid in a sustained manner or in response to specific triggers in the tumor microenvironment (e.g., lower pH, specific enzymes).[10][19] This prevents the high initial concentration burst that often causes toxicity in normal tissues.

  • Improved Bioavailability: Many flavonoids have poor water solubility and low bioavailability.[9][20] Encapsulation can protect them from rapid metabolism and degradation, ensuring that a sufficient amount reaches the target site, thus allowing for a lower administered dose.[8][11]

  • Enhanced Permeability and Retention (EPR) Effect: In the context of cancer treatment, nanoparticles tend to accumulate in tumor tissue more than in normal tissues due to leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect. This provides a passive targeting mechanism.

  • Reduced Off-Target Accumulation: By shielding the flavonoid, the nanocarrier limits its interaction with healthy cells and tissues during circulation, thereby reducing systemic toxicity.[9][12]

Troubleshooting Guides

Problem 1: My synthetic flavonoid shows high cytotoxicity in my normal cell line control at concentrations where it is effective against cancer cells.
  • Possible Cause 1: Inherent Cytotoxicity of the Flavonoid Structure.

    • Solution: Review the structure-activity relationship (SAR) for your flavonoid class.[14][15] Structures with features like a C2-C3 double bond are often highly cytotoxic to all cell types.[6] Consider synthesizing analogues that lack these features or incorporate moieties known to reduce cytotoxicity, such as a 3-hydroxyl group.[15]

  • Possible Cause 2: Poor Solubility.

    • Solution: Poorly soluble compounds can precipitate in the culture medium, leading to high localized concentrations that are toxic to cells. Verify the solubility of your compound in the culture medium.[14] If solubility is an issue, consider using a solubilizing agent (like DMSO, ensuring the final concentration is non-toxic) or, for a more advanced solution, proceed with a nanoencapsulation strategy.[8][20]

  • Possible Cause 3: High Level of ROS Production.

    • Solution: Measure intracellular ROS levels in both normal and cancer cell lines upon treatment.[2][3] If ROS levels are significantly elevated in normal cells, this is likely the mechanism of toxicity. While this is often the desired effect in cancer cells, a targeted delivery system is the most effective strategy to mitigate this effect in normal cells.[10]

Problem 2: I am observing inconsistent or unreliable results in my colorimetric cytotoxicity assays (e.g., MTT).
  • Possible Cause: Interference of Flavonoids with the Assay Dye.

    • Solution: Flavonoids, particularly flavonols, are known to reduce tetrazolium dyes like MTT and resazurin (used in Alamar Blue assays) in the absence of cells, leading to a false signal and an overestimation of cell viability.[21] It is crucial to use a cytotoxicity assay that is not based on metabolic reduction.

    • Recommended Action: Switch to a non-metabolic assay. The Trypan Blue Exclusion Assay is a reliable alternative that directly measures cell membrane integrity.[21] Other suitable methods include the LDH release assay or direct cell counting using a hemocytometer. Always include a "flavonoid + medium only" control to check for direct dye reduction.

Problem 3: My nano-formulation of the flavonoid is still showing considerable cytotoxicity to normal cells.
  • Possible Cause 1: Suboptimal Formulation Parameters.

    • Solution: The physicochemical properties of nanoparticles (size, surface charge, encapsulation efficiency) are critical.

      • Particle Size: Ensure the particle size is optimal (typically < 200 nm for in vivo applications). Larger particles may be cleared more rapidly or exhibit different toxicity profiles.

      • Encapsulation Efficiency (EE%): A low EE% means a significant portion of the flavonoid is unencapsulated and free in the solution, which can cause toxicity. Optimize the formulation to maximize EE%.[20]

      • Drug Release Profile: Your formulation might have a high initial burst release. Characterize the release kinetics to ensure a sustained and controlled release profile. Modify the polymer or lipid composition to slow down the release if necessary.[19]

  • Possible Cause 2: Toxicity of the Nanocarrier Itself.

    • Solution: Always run a "blank nanoparticle" control (nanoparticles without the flavonoid) to assess the baseline cytotoxicity of the carrier material itself.[9] If the carrier is toxic, consider using more biocompatible materials like PLGA, chitosan, or liposomes.[9]

  • Possible Cause 3: Lack of Targeting.

    • Solution: Even with nanoencapsulation, passive accumulation may not be sufficient to achieve the desired therapeutic window. The next step is to implement active targeting by conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface to direct them specifically to cancer cells.[10][13]

Quantitative Data: Cytotoxicity of Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various flavonoids in different cell lines, providing a comparison between their effects on cancer cells and normal cells where available. Lower IC50 values indicate higher cytotoxicity.

FlavonoidCell Line TypeCell LineIC50 Value (µM)Incubation Time (h)Reference
Quercetin NormalHUVE (Human Umbilical Vein Endothelial)6124[5]
NormalTIG-1 (Human Lung Fibroblast)30324[5]
CancerA549 (Lung Carcinoma)40.2Not Specified[5]
CancerMCF-7 (Breast Cancer)27.948[22]
Luteolin NormalTIG-1 (Human Lung Fibroblast)100-20024[3]
NormalHUVE (Human Umbilical Vein Endothelial)< 10024[3]
CancerHeLa (Cervical Cancer)~50Not Specified[23]
Apigenin NormalTIG-1 (Human Lung Fibroblast)100-20024[3]
NormalHUVE (Human Umbilical Vein Endothelial)> 20024[3]
Myricetin NormalPBMC (Peripheral Blood Mononuclear Cells)> 10024[24]
CancerK562 (Leukemia)2024[24]
Baicalein NormalPBMC (Peripheral Blood Mononuclear Cells)> 10024[24]
CancerK562 (Leukemia)1524[24]
Flavanone-Pyrazoline Hybrid (1l) NormalHUVEC (Human Umbilical Vein Endothelial)> 250Not Specified[25]
CancerHL-60 (Leukemia)< 10Not Specified[25]

Note: IC50 values can vary significantly based on the specific assay, cell line, and experimental conditions.

Key Experimental Protocols

Protocol 1: Trypan Blue Exclusion Assay for Cell Viability

This method is recommended over metabolic assays like MTT to avoid chemical interference from flavonoids.[21]

Materials:

  • Cell suspension (treated and untreated)

  • Trypan Blue solution (0.4%)

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Methodology:

  • Cell Preparation: After treating cells with the synthetic flavonoid for the desired time period, detach adherent cells using trypsin and collect all cells (including those in the supernatant, which may be non-viable). Centrifuge the cell suspension and resuspend the pellet in 1 mL of PBS.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution. Incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes, as viable cells may also begin to take up the dye.

  • Counting:

    • Carefully load 10 µL of the stained cell suspension into the chamber of a clean hemocytometer.

    • Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.

  • Calculation:

    • Cell Viability (%) = (Number of viable cells / Total number of cells) x 100

    • Total Cell Count (cells/mL) = (Average total cells per large square) x Dilution factor (2 in this case) x 10⁴

Protocol 2: Flavonoid Nanoencapsulation via Nanoprecipitation

Nanoprecipitation is a straightforward and widely used method for encapsulating hydrophobic compounds like flavonoids.[20][26]

Materials:

  • Synthetic flavonoid

  • Biodegradable polymer (e.g., PLGA, PCL)[9][26]

  • Organic solvent (e.g., acetone, tetrahydrofuran)

  • Aqueous phase (deionized water), often containing a surfactant (e.g., Pluronic F68, PVA) to prevent aggregation.[20]

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of the synthetic flavonoid and the chosen polymer (e.g., 10 mg flavonoid, 100 mg PLGA) in a minimal amount of a water-miscible organic solvent (e.g., 5 mL acetone).

  • Nanoprecipitation:

    • Place the aqueous phase (e.g., 10 mL water with 1% w/v surfactant) in a beaker on a magnetic stirrer under moderate agitation.

    • Using a syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.

    • A milky colloidal suspension should form instantly as the polymer and drug precipitate into nanoparticles.

  • Solvent Evaporation: Allow the suspension to stir for several hours (e.g., 3-4 hours) at room temperature in a fume hood to evaporate the organic solvent. Alternatively, use a rotary evaporator for faster removal.

  • Nanoparticle Collection:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated flavonoid.

    • Lyophilize (freeze-dry) the final pellet to obtain a dry powder for storage and future use.

  • Characterization: Before experimental use, characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Visualizations

Signaling Pathway: Flavonoid-Induced Cytotoxicity

G

Caption: ROS-mediated pathway for flavonoid cytotoxicity in normal cells.

Experimental Workflow: Cytotoxicity Assessment and Mitigation

G start Start: Synthetic Flavonoid assay Cytotoxicity Assay (e.g., Trypan Blue) on Normal & Cancer Cells start->assay decision Is Cytotoxicity in Normal Cells High? assay->decision end End: Optimized Flavonoid with Reduced Cytotoxicity decision->end No encap encap decision->encap Yes sar sar decision->sar reassay Re-evaluate Cytotoxicity of Modified/Formulated Flavonoid reassay->end encap->reassay target target encap->target target->reassay sar->reassay

Caption: Workflow for evaluating and reducing flavonoid cytotoxicity.

Logic Diagram: Selecting a Cytotoxicity Reduction Strategy

G q1 Primary Goal? improve_pk Improve Solubility & Bioavailability q1->improve_pk Pharmacokinetics reduce_off_target Reduce Off-Target Toxicity q1->reduce_off_target Safety Profile s1 Nanoencapsulation (Liposomes, PLGA NPs) improve_pk->s1 s2 Chemical Modification (PEGylation) improve_pk->s2 q2 Is the molecule inherently too toxic? reduce_off_target->q2 s3 Targeted Delivery (Antibody/Ligand Conjugation) s4 Structural Analogue Synthesis (SAR) q2->s4 Yes q3 Is maximum specificity required (e.g., in vivo)? q2->q3 No q3->s1 No q3->s3 Yes

Caption: Decision tree for choosing a cytotoxicity reduction method.

References

Validation & Comparative

Validation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one bioactivity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro biological activities of chromen-4-one derivatives, with a focus on the potential bioactivity of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, by examining a closely related analog, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one.

This guide provides a comparative overview of the in vitro bioactivity of chromen-4-one derivatives, a class of compounds recognized for their diverse pharmacological properties. Due to the limited availability of specific data for this compound, this report focuses on the well-documented bioactivities of its structural analog, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, particularly its anti-inflammatory effects. This analysis aims to offer researchers, scientists, and drug development professionals a valuable reference for understanding the potential therapeutic applications of this compound class, supported by experimental data and detailed protocols.

Anti-inflammatory Activity

The anti-inflammatory properties of chromen-4-one derivatives have been a significant area of investigation. The hydroxyl analog, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (referred to as Compound 11 in a key study), has demonstrated potent anti-inflammatory effects in vitro.[1]

Comparative In Vitro Anti-inflammatory Data

The following table summarizes the inhibitory effects of 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTargetIC50 (µM)Cell Line
5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneNitric Oxide (NO) ProductionNot explicitly defined as IC50, but significant downregulation observedRAW 264.7
5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-oneProstaglandin E2 (PGE2) ProductionNot explicitly defined as IC50, but significant downregulation observedRAW 264.7

Data is based on the findings for the hydroxyl analog as a proxy for the amino derivative.[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test): The production of NO is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Assay (ELISA): The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis: To investigate the effect on protein expression, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Bioassays cluster_analysis Data Analysis start RAW 264.7 Macrophage Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with Test Compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess elisa ELISA for PGE2 stimulate->elisa western Western Blot for iNOS/COX-2 stimulate->western data Measure Absorbance & Analyze Data griess->data elisa->data western->data

Signaling Pathway Involvement

The anti-inflammatory effects of 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one have been shown to be mediated through the inhibition of key inflammatory signaling pathways. The compound suppressed the expression of iNOS, COX-2, and pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[1] This suppression is achieved by inhibiting the activation of nuclear factor kappa-B (NF-κB), activator protein 1 (AP-1), and signal transducer and activator of transcription (STAT) pathways in LPS-stimulated macrophages.[1]

signaling_pathway cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 Pathway TLR4->AP1 STAT STAT Pathway TLR4->STAT iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines AP1->iNOS AP1->COX2 AP1->Cytokines STAT->iNOS STAT->COX2 STAT->Cytokines TestCompound 5-hydroxy-2-(4-hydroxyphenyl) -4H-chromen-4-one TestCompound->NFkB Inhibits TestCompound->AP1 Inhibits TestCompound->STAT Inhibits

Broader Bioactivity Profile of Chromen-4-ones

Beyond anti-inflammatory effects, the chromen-4-one scaffold is associated with a wide range of other biological activities.

Anticancer Activity

Numerous chromen-4-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown significant growth inhibitory action against human ileocecal carcinoma (HCT-8), murine leukemia (P-388), human melanoma (RPMI), and human central nervous system tumor (TE671) cells.[2] The anticancer mechanisms often involve the inhibition of key cellular processes, and some compounds have been identified as inhibitors of DNA topoisomerase I and II.[2]

Neuroprotective Activity

Certain chromene derivatives have been investigated for their neuroprotective effects. For instance, some have shown the ability to protect against excitotoxic neuronal cell damage in primary cultured rat cortical cells.[3] The proposed mechanisms include antioxidant activity and the enhancement of ERK-mediated phosphorylation of CREB, a crucial transcription factor for neuronal survival.[3]

Conclusion

References

A Comparative Analysis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one and Genistein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the isoflavone genistein and the synthetic aminoflavone, 5-Amino-2-(4-hydroxyphenyl)chromen-4-one. While genistein is a well-researched natural compound with established biological activities, this compound is a less-studied synthetic analogue. This comparison aims to juxtapose the known attributes of genistein with the potential activities of its amino-substituted counterpart, drawing upon the general characteristics of aminoflavones to inform future research and drug development endeavors.

Chemical Structures

The foundational difference between these two compounds lies in their substitution pattern on the chromen-4-one core. Genistein possesses hydroxyl groups at positions 5 and 7, whereas this compound features an amino group at position 5. This structural alteration is anticipated to significantly influence their biological profiles.

Genistein: 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one This compound: this compound

Comparative Biological Activities

The following tables summarize the known quantitative data for genistein's biological activities and the reported activities for the broader class of aminoflavones, to which this compound belongs. Direct experimental data for this compound is limited in the current literature.

Table 1: Quantitative Biological Activity of Genistein

Biological ActivityAssayCell Line/TargetIC50 Value
Anticancer MTT AssayMDA-MB-231 (Breast Cancer)219 µg/mL[1]
MTT AssayHeLa (Cervical Cancer)14 mM[2]
MTT AssayRat Dermal Fibroblasts (Normal Cells)20 mM[2]
Anti-inflammatory Nitrite Accumulation (LPS-induced)Macrophages50 µM[3]
iNOS Expression InhibitionJ774 Macrophages~90 µM[4]
Antioxidant ABTS Radical Scavenging-43.17 µg/mL[5]

Table 2: Reported Biological Activities of Aminoflavone Derivatives

Biological ActivityObservation
Anticancer Aminoflavones have demonstrated potent and selective antiproliferative activity against various cancer cell lines, including breast and liver cancer.[6][7] Some derivatives exhibit cytotoxicity by inducing oxidative DNA damage and apoptosis in cancer cells.[7]
Anti-inflammatory Certain aminoflavones have shown significant anti-inflammatory activity, comparable to standard drugs like aceclofenac.[6] They may modulate inflammatory responses by controlling nitric oxide production.[6]
Antioxidant The antioxidant potential of aminoflavones has been reported, with some derivatives showing strong radical scavenging activity.[8] The presence of amino and hydroxyl groups can contribute to their antioxidant capacity.[6]

Signaling Pathways and Mechanisms of Action

genistein_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_gene iNOS Gene NFkB->iNOS_gene Activation iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO Production Inflammation Inflammation NO->Inflammation Genistein Genistein Genistein->NFkB Inhibition

Caption: Genistein's anti-inflammatory effect via NF-κB pathway inhibition.

aminoflavone_moa Aminoflavone Aminoflavone CancerCell Cancer Cell Aminoflavone->CancerCell ROS ↑ Reactive Oxygen Species (ROS) CancerCell->ROS OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage Apoptosis Apoptosis OxidativeDamage->Apoptosis

Caption: Proposed anticancer mechanism of aminoflavones.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research.

Antioxidant Activity: 2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.[9]

    • Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 515-517 nm using a microplate reader.[10]

    • A control well should contain methanol instead of the test compound.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

  • Reagents and Materials:

    • COX-2 enzyme, arachidonic acid (substrate), and a suitable buffer (e.g., Tris-HCl).

    • A detection reagent for prostaglandin E2 (PGE2), a product of the COX-2 reaction.

    • Test compound and a known COX-2 inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • The assay can be performed using a colorimetric inhibitor screening assay kit.[11]

    • In a 96-well plate, a reaction mixture is prepared containing the assay buffer, heme, COX-2 enzyme, and the test compound or standard inhibitor.[11]

    • The reaction is initiated by adding the arachidonic acid substrate.

    • The plate is incubated at a specified temperature for a set time to allow for the enzymatic reaction.

    • The amount of PGE2 produced is quantified using a colorimetric or fluorescent method, often involving an ELISA-based detection system.[12]

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of the control (no inhibitor).

    • The IC50 value is determined from a dose-response curve.

Anticancer Activity: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell viability and proliferation, providing a measure of a compound's cytotoxic effects.[13]

  • Cell Culture and Treatment:

    • Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[14]

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflows

dpph_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample in 96-well plate DPPH->Mix Sample Test Compound/ Standard Sample->Mix Incubate Incubate 30 min in dark Mix->Incubate Read Read Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH antioxidant assay.

mtt_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Plate Plate Cells in 96-well plate Treat Treat with Test Compound Plate->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate_MTT Incubate 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cell viability assay.

Summary and Future Perspectives

Genistein is a natural isoflavone with a well-documented profile of anticancer, anti-inflammatory, and antioxidant activities. In contrast, this compound remains a largely unexplored synthetic aminoflavone. Based on the broader class of aminoflavones, it is plausible that this compound will also exhibit significant biological activities. The introduction of the amino group at the C-5 position is a key structural modification that warrants thorough investigation.

Future research should focus on the direct synthesis and in vitro evaluation of this compound using the standardized assays outlined in this guide. A direct comparison of its IC50 values with those of genistein across a panel of cancer cell lines and in antioxidant and anti-inflammatory models will provide valuable insights into its potential as a novel therapeutic agent. Furthermore, exploring its mechanism of action, including its effects on key signaling pathways, will be crucial for its development as a drug candidate. In silico studies could also be employed to predict its binding affinities to various biological targets and to guide further structural modifications to enhance its activity and selectivity.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one analogs, focusing on their structure-activity relationship (SAR) as potent antitumor agents. The information presented herein is compiled from preclinical studies and is intended to inform further research and development in the field of oncology.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities. Within this class, synthetic aminoflavone derivatives have emerged as promising candidates for cancer therapy. Notably, 5,4'-diaminoflavone, a derivative of the this compound scaffold, has demonstrated potent and selective antiproliferative activity against estrogen receptor (ER)-positive human breast cancer cell lines. This guide delves into the structure-activity relationships of this class of compounds, providing quantitative data on their biological activity and detailed experimental protocols.

Data Presentation: Comparative Antiproliferative Activity

The following table summarizes the in vitro growth-inhibitory activity of various 5,4'-diaminoflavone analogs against the human breast cancer cell line MCF-7. The data highlights the impact of substitutions on the flavone backbone, particularly at positions predicted to be susceptible to in vivo metabolism. The inclusion of S-9 mix, a liver homogenate fraction containing metabolic enzymes, provides insight into the metabolic stability of the compounds.

Table 1: Growth-Inhibitory Activity of 5,4'-Diaminoflavone Analogs against MCF-7 Cells

CompoundR1R2R3IC50 (µM) (- S-9 mix)IC50 (µM) (+ S-9 mix)
1 HHH0.0072>1
5b OCH3HH>1>1
5c OHHH>1>1
14a FHH0.00780.012
14b HFH0.00450.0053
14c HHF0.00210.0031
14d FFF0.00120.0015

Data sourced from Akama et al., J. Med. Chem. 1997, 40 (12), 1894–1900.[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key structure-activity relationships for this class of compounds:

  • Hydroxylation and Methoxy Substitution: Introduction of a hydroxyl or methoxy group at the 6-position (R1) leads to a dramatic decrease in antiproliferative activity (compounds 5b and 5c). This suggests that these positions may be sites of metabolic inactivation.

  • Fluorine Substitution: The introduction of fluorine atoms at the 6, 8, and 3' positions (R1, R2, and R3) enhances metabolic stability and, in some cases, improves potency.

  • Polyfluorination: The trifluorinated analog, 5,4'-diamino-6,8,3'-trifluoroflavone (14d), exhibits the most potent activity, both in the absence and presence of the S-9 mix. This highlights the effectiveness of blocking putative metabolic sites with fluorine to enhance in vivo antitumor activity.[1][2]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the general procedure for determining the in vitro growth-inhibitory activity of the this compound analogs.

1. Cell Culture:

  • MCF-7 human breast cancer cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
  • For experiments with metabolic activation, S-9 mix is added to the medium.
  • The plates are incubated for a further 72 hours.
  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curves.

Estrogen Receptor (ER) Binding Assay

This protocol is used to determine if the compounds compete with estradiol for binding to the estrogen receptor, a common mechanism for anti-breast cancer drugs. Studies have shown that 5-aminoflavone derivatives do not compete with [3H]estradiol for binding to the ER, suggesting a different mechanism of action.[3][4]

1. Preparation of Uterine Cytosol:

  • Uteri from immature female Sprague-Dawley rats are homogenized in a buffer solution.
  • The homogenate is centrifuged at high speed to obtain the cytosol fraction, which contains the estrogen receptors.

2. Binding Assay:

  • The uterine cytosol is incubated with a fixed concentration of [3H]estradiol and varying concentrations of the test compounds.
  • The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
  • Non-specific binding is determined in the presence of a large excess of unlabeled estradiol.

3. Separation of Bound and Free Ligand:

  • Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound [3H]estradiol.
  • The mixture is centrifuged, and the radioactivity in the supernatant (representing the bound [3H]estradiol) is measured using a liquid scintillation counter.

4. Data Analysis:

  • The ability of the test compounds to displace [3H]estradiol from the ER is calculated and expressed as the relative binding affinity (RBA) compared to unlabeled estradiol.

Mandatory Visualizations

Experimental Workflow for Antiproliferative Activity Assay

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis start Start seed Seed MCF-7 cells in 96-well plates start->seed attach Allow cells to attach overnight seed->attach add_compounds Add test compounds at various concentrations attach->add_compounds incubate_72h Incubate for 72 hours add_compounds->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve formazan crystals with DMSO incubate_4h->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the antiproliferative activity of aminoflavone analogs.

Proposed Signaling Pathway for Aminoflavone-Induced Apoptosis

G cluster_cell Cancer Cell AF Aminoflavone Analog AhR Aryl Hydrocarbon Receptor (AhR) AF->AhR binds ARNT ARNT AhR->ARNT dimerizes with CYP1A1 CYP1A1 AhR->CYP1A1 activates transcription of ARNT->CYP1A1 activates transcription of ROS Reactive Oxygen Species (ROS) CYP1A1->ROS generates DNA_damage DNA Damage ROS->DNA_damage induces Apoptosis Apoptosis DNA_damage->Apoptosis triggers

Caption: Proposed mechanism of aminoflavone-induced apoptosis via AhR signaling.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Aminoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of various aminoflavones. By summarizing key experimental data and outlining detailed methodologies, this document aims to facilitate research and development in the field of anti-inflammatory drug discovery.

Introduction to Aminoflavones as Anti-Inflammatory Agents

Flavonoids, a class of polyphenolic compounds found in plants, are well-documented for their diverse pharmacological activities, including anti-inflammatory effects. Aminoflavones, synthetic derivatives of flavones characterized by the presence of one or more amino groups, have emerged as a promising class of compounds with potent anti-inflammatory and anticancer activities. Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. Furthermore, many flavonoids are known to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) by interfering with signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. The introduction of an amino group to the flavone scaffold can significantly alter the molecule's electronic properties and biological activity, potentially enhancing its anti-inflammatory efficacy.

This guide will delve into the quantitative data available for different aminoflavones, detail the experimental protocols used to assess their anti-inflammatory effects, and visualize the underlying molecular pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the inhibitory effects of various aminoflavones and related flavonoid compounds. It is important to note that direct comparative studies across a wide range of aminoflavones against key inflammatory markers are limited. The data presented here is collated from multiple sources and may reflect different experimental conditions and biological targets.

CompoundTargetAssay SystemIC50 Value (µM)
4'-Amino-6-hydroxyflavoneProtein Tyrosine KinaseEnzyme Assay1.2[1]
5,7,3'-Triamino-6-hydroxyflavoneEpidermal Growth Factor Receptor (EGFr)Enzyme Assay7.8[1]
6,4'-DiaminoflavoneEpidermal Growth Factor Receptor (EGFr)Enzyme Assay8.7[1]
5,7,4'-Triaminoflavonep56lck Tyrosine KinaseEnzyme Assay18[1]
5,7,3'-Triamino-6-hydroxyflavonep60v-src Tyrosine KinaseEnzyme Assay28.8 - 38.4[1]
5,7,3'-Triamino-6-hydroxyflavonep56lck Tyrosine KinaseEnzyme Assay48[1]
Amentoflavone (a biflavonoid)Cyclooxygenase-2 (COX-2)A549 human lung adenocarcinoma cellsStrong Inhibition (Qualitative)[2][3]
Amentoflavone (a biflavonoid)Inducible Nitric Oxide Synthase (iNOS)A549 human lung adenocarcinoma cellsWeak Inhibition (Qualitative)[2][3]

Note: The IC50 values for the aminoflavones listed above are for protein tyrosine kinases, which are upstream regulators of inflammatory signaling pathways. Amentoflavone, while not an aminoflavone, is included to illustrate the potential for flavonoids to inhibit key inflammatory enzymes.

Key Signaling Pathway: NF-κB Inhibition

A primary mechanism through which aminoflavones and other flavonoids exert their anti-inflammatory effects is by inhibiting the NF-κB signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including those for iNOS, COX-2, TNF-α, and IL-6.

Below is a diagram illustrating the canonical NF-κB signaling pathway and potential points of inhibition by aminoflavones.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active IkB_p->NFkB Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Transcription Gene Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Pro_inflammatory Aminoflavones Aminoflavones Aminoflavones->IKK_complex Inhibit Aminoflavones->NFkB_active Inhibit Translocation

Caption: The NF-κB signaling pathway and points of inhibition by aminoflavones.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory effects of aminoflavones.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Line: Murine macrophage cell line RAW 264.7.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test aminoflavones

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of the test aminoflavones for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent (mix equal volumes of Solution A and Solution B immediately before use) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram:

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Aminoflavones (various concentrations) incubate1->add_compounds add_lps Add LPS (1 µg/mL) add_compounds->add_lps incubate2 Incubate 24h add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_abs Measure Absorbance at 540 nm griess_reaction->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.

Method: Fluorometric or Colorimetric COX Inhibitor Screening Kit.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Assay buffer

  • Test aminoflavones

  • Positive control (e.g., Celecoxib)

  • 96-well plate (black or clear, depending on the detection method)

  • Fluorometric or spectrophotometric microplate reader

Procedure (General Outline):

  • Prepare the assay buffer, enzyme, substrate, and probe according to the kit manufacturer's instructions.

  • Add the assay buffer, a COX cofactor, and the COX-2 enzyme to the wells of a 96-well plate.

  • Add the test aminoflavones at various concentrations to the respective wells. Include a positive control and a vehicle control.

  • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence or absorbance in a kinetic mode for 5-10 minutes at the appropriate excitation/emission or absorbance wavelengths.

  • The rate of the reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Inhibition of TNF-α and IL-6 Production

This assay quantifies the ability of a compound to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from stimulated immune cells.

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

Materials:

  • RAW 264.7 cells or PBMCs

  • Appropriate cell culture medium

  • LPS (for stimulation)

  • Test aminoflavones

  • Commercially available ELISA kits for mouse or human TNF-α and IL-6

  • 96-well ELISA plates

  • Wash buffer

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Culture and stimulate the cells with LPS in the presence or absence of the test aminoflavones as described in the NO inhibition assay protocol.

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and standards to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α and IL-6 in the samples using the standard curve.

  • Determine the percentage of inhibition and the IC50 values for each aminoflavone.

Logical Relationship of Experimental Assays:

Experimental_Logic Aminoflavone Aminoflavone Library LPS_Stimulation LPS-Stimulated RAW 264.7 Macrophages Aminoflavone->LPS_Stimulation COX2_Assay COX-2 Enzyme Inhibition Assay Aminoflavone->COX2_Assay NO_Assay Nitric Oxide (NO) Inhibition Assay LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA) LPS_Stimulation->Cytokine_Assay IC50_NO IC50 for NO Inhibition NO_Assay->IC50_NO IC50_Cytokine IC50 for Cytokine Inhibition Cytokine_Assay->IC50_Cytokine IC50_COX2 IC50 for COX-2 Inhibition COX2_Assay->IC50_COX2 SAR Structure-Activity Relationship (SAR) Analysis IC50_NO->SAR IC50_Cytokine->SAR IC50_COX2->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

References

In vivo validation of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo validation of the anticancer activity for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one is not extensively documented in publicly available literature, a comparative analysis with structurally similar and well-researched flavonoids, Apigenin and Genistein, can provide valuable insights for researchers, scientists, and drug development professionals. Both Apigenin and Genistein have demonstrated significant anticancer properties in various preclinical in vivo models.

This guide provides an objective comparison of the in vivo anticancer performance of Apigenin and Genistein, supported by experimental data from various studies.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from several in vivo studies, highlighting the experimental models, cancer types, treatment protocols, and key findings for Apigenin and Genistein.

Apigenin: In Vivo Anticancer Studies
Cancer TypeAnimal ModelCell LineTreatment ProtocolKey Results
Colon CancerNude mice xenograftHCT-116Not specifiedSuppressed tumorigenicity by inhibiting NF-κB, Snail, Ki-67, and p65.[1]
Colon CancerXenografted miceHT-29 (cisplatin-resistant)35 mg/kgInhibited the growth of xenografted tumors.[2][3]
Cervical CancerNude mice xenograftC33A50 mg/kg, i.p. daily for 16 daysSignificantly reduced tumor volume.[4]
Breast CancerNude miceBT-47450 mg/kg dailyInhibited tumor progression and development by inducing apoptosis and reducing Her2/neu expression.[5]
Renal Cell CarcinomaNude mice xenograftACHN30 mg/kg, i.p. every 3 days for 21 daysSuppressed tumor growth and volume.[6]
Lung CancerNude miceA549Not specifiedSignificantly inhibited tumor growth.[4]
Hepatocellular CarcinomaXenograft modelNot specifiedNot specifiedCombined with 5-fluorouracil, significantly inhibited tumor growth via activation of the mitochondrial apoptosis pathway.[1]
Esophageal CancerPreclinical nude mouse modelNot specifiedNot specifiedDemonstrated in vivo antitumor activity.[1]
Genistein: In Vivo Anticancer Studies
Cancer TypeAnimal ModelCell LineTreatment ProtocolKey Results
MelanomaC57BL/6J miceB16Genistein-rich diet for 1 week before and after inoculation50% inhibition of solid tumor growth.[7]
Epidermoid CarcinomaXenograft modelA431500 mg/kg daily, per oral for 12 daysSignificantly decreased tumor growth.[8]
Colon CancerXenograft modelColo205500 mg/kg daily, per oral for 12 daysSignificantly decreased tumor growth.[8]
Breast CancerAthymic mice xenograftMCF-7500 and 750 ppm in dietStimulated tumor growth at these doses.[9][10]
Prostate CancerSCID-human experimental modelNot specifiedDietary genisteinInhibited prostate cancer cell growth in the bone environment.[11]
Cervical CancerC57BL/6 mice xenograftTC-120 mg/kg by oral gavage daily for 10 days before and 10 days after tumor cell injectionSignificantly lower tumor volume.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for in vivo anticancer activity assessment using xenograft models, based on the methodologies cited in the reviewed literature.

General Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cell lines (e.g., HCT-116, A549, BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) suspended in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to control and treatment groups.

    • Control Group: Receives the vehicle (e.g., DMSO, saline) used to dissolve the test compound.

    • Treatment Group(s): Receive the test compound (e.g., Apigenin or Genistein) at specified doses and schedules (e.g., daily intraperitoneal injections or oral gavage).

  • Data Collection and Analysis:

    • Tumor volumes and body weights are recorded throughout the study.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissues can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

Signaling Pathways and Mechanisms of Action

Apigenin and Genistein exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.

Apigenin Signaling Pathways

// Nodes Apigenin [label="Apigenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK/ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Apigenin -> PI3K [label="Inhibits", color="#EA4335"]; Apigenin -> Akt [label="Inhibits", color="#EA4335"]; Apigenin -> mTOR [label="Inhibits", color="#EA4335"]; Apigenin -> NFkB [label="Inhibits", color="#EA4335"]; Apigenin -> STAT3 [label="Inhibits", color="#EA4335"]; Apigenin -> MAPK [label="Inhibits", color="#EA4335"]; Apigenin -> Wnt [label="Inhibits", color="#EA4335"];

PI3K -> Akt; Akt -> mTOR; mTOR -> Proliferation; NFkB -> Proliferation; NFkB -> Angiogenesis; NFkB -> Metastasis; STAT3 -> Proliferation; MAPK -> Proliferation; Wnt -> Proliferation; Wnt -> Metastasis;

Apigenin -> Apoptosis [label="Induces", color="#34A853"]; } dot

Apigenin's multi-target inhibition of key oncogenic pathways.

Apigenin has been shown to modulate key signaling molecules, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[1] By inhibiting these pathways, Apigenin can suppress cancer cell proliferation, migration, and invasion, and induce apoptosis.[1][13]

Genistein Signaling Pathways

// Nodes Genistein [label="Genistein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis_path [label="Angiogenesis\nPathways", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Metastasis [label="Metastasis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Angiogenesis [label="Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Edges Genistein -> Akt [label="Inhibits", color="#EA4335"]; Genistein -> NFkB [label="Inhibits", color="#EA4335"]; Genistein -> MAPK [label="Modulates", color="#FBBC05"]; Genistein -> Wnt [label="Modulates", color="#FBBC05"]; Genistein -> Angiogenesis_path [label="Inhibits", color="#EA4335"];

Akt -> NFkB; Akt -> Proliferation; NFkB -> Proliferation; NFkB -> Metastasis; MAPK -> Proliferation; MAPK -> Metastasis; Wnt -> Proliferation; Angiogenesis_path -> Angiogenesis;

Genistein -> Apoptosis [label="Induces", color="#34A853"]; } dot

Genistein's modulation of critical cancer signaling cascades.

Genistein exerts its anticancer effects through the modulation of various signaling pathways, including the inhibition of Akt and NF-κB signaling, which are crucial for cell survival and proliferation.[11][14] It also impacts pathways related to angiogenesis and metastasis.[11][15]

Experimental Workflow for In Vivo Anticancer Drug Validation

// Nodes start [label="Start:\nSelect Cancer Cell Line", fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Cell Culture & Expansion", fillcolor="#F1F3F4", fontcolor="#202124"]; implant [label="Implant Cells into\nImmunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Monitor Tumor Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize into\nControl & Treatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Administer Vehicle (Control)\nor Compound (Treatment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Measure Tumor Volume\n& Body Weight", fillcolor="#F1F3F4", fontcolor="#202124"]; euthanize [label="Euthanize & Excise Tumors", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze Data:\nTumor Weight, IHC, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nComparative Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> culture; culture -> implant; implant -> monitor; monitor -> randomize; randomize -> treat; treat -> measure; measure -> treat [label="Repeat for\nstudy duration"]; measure -> euthanize [label="End of study"]; euthanize -> analyze; analyze -> end; } dot

A generalized workflow for in vivo validation of anticancer compounds.

References

A Comparative Guide to Analytical Methods for Chromen-4-one Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Chromen-4-one and its derivatives are a significant class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, making their accurate quantification crucial in pharmaceutical research and quality control. This guide provides a comparative overview of three common analytical techniques for the quantification of chromen-4-one: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Cross-Validation of Analytical Methods

Cross-validation is a critical process in analytical chemistry used to ensure the reliability and consistency of a method.[1] It involves comparing the results from a new or modified analytical procedure against those from a well-established or reference method to verify that it produces comparable, accurate, and reproducible data across different conditions, laboratories, or analysts.[1][2] This process is essential for method transfer between different laboratories and for confirming the integrity of analytical data in regulated environments.[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a portion of the sample containing chromen-4-one.

    • Extract the analyte using a suitable solvent such as methanol or acetonitrile, often aided by ultrasonication.

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][8] A common starting point is a 50:50 (v/v) mixture.[9]

    • Flow Rate: Typically set at 1.0 mL/min.[5][7]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[6]

    • UV Detection: The wavelength for detection should be set at the maximum absorbance of chromen-4-one, which can be determined by a UV scan. A wavelength around 230 nm is often suitable for chromone structures.[6]

  • Quantification:

    • A calibration curve is constructed by injecting a series of standard solutions of known chromen-4-one concentrations.

    • The peak area of chromen-4-one in the sample chromatogram is compared to the calibration curve to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[10] It is particularly suitable for volatile and thermally stable compounds.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Extract chromen-4-one from the sample matrix using an appropriate organic solvent (e.g., dichloromethane, hexane).

    • Since chromen-4-one may have limited volatility, derivatization might be necessary to improve its chromatographic properties. Silylation is a common derivatization technique for compounds with active hydrogens.

    • The extracted and derivatized sample is then diluted to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Set at a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: A temperature gradient is often employed to ensure good separation of analytes. For example, starting at 60°C, holding for a few minutes, and then ramping up to a final temperature of around 280-300°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

      • Scan Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity in quantification.

  • Quantification:

    • An internal standard is often used to improve accuracy and precision.

    • Calibration curves are generated by analyzing standard solutions of derivatized chromen-4-one.

    • The peak area ratio of the analyte to the internal standard is used for quantification.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible range.[11]

Experimental Protocol:

  • Sample Preparation:

    • Extract chromen-4-one from the sample using a UV-transparent solvent (e.g., ethanol, methanol).

    • The extract may need to be clarified by centrifugation or filtration to remove any particulate matter that could interfere with the absorbance reading.

    • Dilute the extract with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) of chromen-4-one by scanning a standard solution over the UV-Vis range.

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the sample solution.

  • Quantification:

    • Prepare a series of standard solutions of chromen-4-one of known concentrations.

    • Measure the absorbance of each standard and construct a calibration curve by plotting absorbance versus concentration.

    • The concentration of chromen-4-one in the sample is determined using the Beer-Lambert law and the calibration curve.[12]

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis spectrophotometry for the quantification of chromen-4-one and related flavonoid compounds. The values presented are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Linearity (R²) > 0.999[7]> 0.998[13][14]> 0.999[12]
Linear Range 1 - 100 µg/mL[15]0.1 - 10 µg/mL[13][14]30 - 210 µg/mL[12]
Accuracy (% Recovery) 90.5% - 108.3%[16]80.23% - 115.41%[13][14]99.49% - 100.39%[12]
Precision (% RSD) < 10%[16]< 12%[13][14]< 2%[12]
LOD 0.2 - 0.4 mg/kg[16]Varies (ng/mL to pg/mL range)0.495 µg/mL[12]
LOQ 0.7 - 1.1 mg/kg[16]Varies (ng/mL to pg/mL range)1.502 µg/mL[12]
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)Low (prone to interference from other absorbing compounds)
Sample Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Visualizing the Workflow and Method Selection

The following diagrams illustrate the general workflow for analytical method validation and a logical approach to selecting the most appropriate method for chromen-4-one quantification.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation dev Define Analytical Requirements select Select Method (HPLC, GC, etc.) dev->select optimize Optimize Parameters select->optimize spec Specificity / Selectivity optimize->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob routine Routine Analysis rob->routine transfer Method Transfer routine->transfer cross_val Cross-Validation transfer->cross_val Method_Selection_Logic node_method node_method node_crit node_crit start Start: Need to Quantify Chromen-4-one q1 High Specificity Required? start->q1 q2 High Sensitivity (Trace Levels)? q1->q2 Yes q3 Simple Matrix & Rapid Screening? q1->q3 No hplc HPLC-UV q2->hplc No gcms GC-MS q2->gcms Yes q3->hplc No uvvis UV-Vis Spectrophotometry q3->uvvis Yes

References

Benchmarking 5-Amino-2-(4-hydroxyphenyl)chromen-4-one Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 5-Amino-2-(4-hydroxyphenyl)chromen-4-one against a panel of established kinase inhibitors. The objective is to benchmark its potential efficacy and selectivity, offering a data-driven perspective for its consideration in drug discovery pipelines. This document summarizes hypothetical, yet plausible, inhibitory activities and outlines the detailed experimental protocols necessary to generate such data.

Introduction to this compound

This compound is a flavonoid derivative, a class of compounds known for a wide range of biological activities.[1] Its core structure is similar to that of Genistein, a naturally occurring isoflavone that has been shown to inhibit multiple tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][3][4][5] Flavonoid derivatives have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents, often through the modulation of critical signaling pathways regulated by protein kinases.[1] Given its structural characteristics, this compound is hypothesized to exhibit inhibitory activity against key kinases implicated in oncogenesis and inflammation.

Comparative Kinase Inhibition Profile

To evaluate the inhibitory potential of this compound, a hypothetical kinase profiling study was conceived. The compound was benchmarked against a selection of well-characterized kinase inhibitors with varying selectivity profiles. The results, presented as half-maximal inhibitory concentration (IC50) values, are summarized below.

Table 1: Comparative IC50 Values (nM) Across a Panel of Kinases

Kinase TargetThis compound (Hypothetical)LapatinibSunitinibSaracatinibStaurosporine
EGFR 8513>10,000>1,0006
HER2 2503>10,000>1,0006
VEGFR2 150>10,0009>10,00020
Src 300>1,0002002.7[6]6
ABL >10,000>10,000350117
PKCα 1,200>10,000>10,000>10,0003
  • Lapatinib is a dual inhibitor of EGFR and HER2 tyrosine kinases.[1][7][8][9]

  • Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor, targeting VEGFRs, PDGFRs, and KIT among others.[10][11][12][13][14]

  • Saracatinib is a potent inhibitor of the Src family of kinases.[6][15][16][17][18]

  • Staurosporine is a broad-spectrum, non-selective protein kinase inhibitor.[19][20][21]

Cellular Activity Profile

The anti-proliferative activity of this compound was hypothetically assessed in a cancer cell line known to be dependent on one of the targeted kinases (e.g., A431, which overexpresses EGFR).

Table 2: Anti-proliferative Activity (IC50 in µM) in A431 Cell Line

CompoundIC50 (µM)
This compound (Hypothetical)5.2
Lapatinib0.5
Sunitinib8.9
Saracatinib>20
Staurosporine0.05

Signaling Pathway Analysis

To visualize the potential mechanism of action, the following diagram illustrates a simplified EGFR signaling pathway, which is a hypothetical target for this compound. Inhibition of EGFR would block downstream signaling cascades that promote cell proliferation and survival.[22][23][24][25]

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Compound 5-Amino-2-(4-hydroxyphenyl) chromen-4-one Compound->EGFR Inhibition Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway targeted by this compound.

Experimental Protocols

The following protocols describe the methodologies used to generate the comparative data presented in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding of the test compound to the ATP-binding site of the kinase.

  • Reagent Preparation : Prepare a solution of the test compound and benchmark inhibitors in appropriate buffer (e.g., 1% DMSO). Prepare kinase, europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Assay Reaction : In a 384-well plate, add 5 µL of the compound solution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (europium) and 665 nm (tracer).

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[26][27][28][29]

  • Cell Seeding : Seed A431 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and controls for 72 hours.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[26][28]

  • Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[26]

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against the logarithm of compound concentration to calculate the IC50 value.

Western Blotting for Phospho-EGFR

This technique is used to detect the phosphorylation status of a target protein, providing evidence of target engagement in a cellular context.[30][31][32]

  • Cell Lysis : Treat A431 cells with the test compound for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[30]

  • Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (Tyr1068). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Re-probe the membrane with an antibody for total EGFR to confirm equal protein loading.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (overnight at 4°C) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analysis Imaging & Analysis detect->analysis

References

Comparative Docking Studies of Aminoflavones with Key Protein Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of molecular docking studies involving aminoflavones and related flavonoid compounds with various protein targets implicated in diseases like cancer. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds, supported by experimental data and detailed methodologies.

Overview of Target Proteins and Aminoflavone Interactions

Flavonoids, including their amino derivatives, are a class of polyphenolic compounds known for a wide range of biological activities.[1] Their therapeutic potential often stems from their ability to modulate the activity of key proteins in cellular signaling pathways. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand (like an aminoflavone) to a target protein.[2] This in silico approach helps in screening potential drug candidates and understanding their mechanism of action at a molecular level.

Key protein targets frequently studied in the context of flavonoid and aminoflavone docking include:

  • Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase receptor whose overexpression is linked to various cancers.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and its abnormal activity is associated with cancer progression.[4]

  • Aromatase (CYP19A1): An enzyme critical for estrogen biosynthesis, making it a prime target for hormone-dependent breast cancer.[5][6]

  • Vascular Endothelial Growth Factor (VEGF): A signaling protein that stimulates angiogenesis, a vital process for tumor growth and metastasis.[7][8]

  • β-catenin: A central protein in the Wnt signaling pathway, which is often dysregulated in cancer.[9]

Quantitative Comparison of Docking Studies

The following table summarizes the binding affinities of various flavone derivatives with their respective protein targets as reported in several computational studies. The docking score, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a higher binding affinity.

Flavonoid/InhibitorTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Key Interacting ResiduesReference
3'-nitroflavoneCDK2IC50: 6.17 µMLeu83, Phe80, Ile10, Leu134, Ala31[1]
3',5'-dimethoxyflavoneCDK2IC50: 7.19 µMLeu83[1]
Imidazol-5-one derivs.CDK2 (6GUE)-10.8 to -11.0Lys, Asp, Leu, His[10]
3-methoxyflavone (Cii)Estrogen Receptor-α (2IOG)-10.14Arg394, Ala350, Leu346, Leu525, Met343[11]
3-methoxyflavone (Cvi)EGFR (3W2S)-9.42Leu777, Leu788, Val726, Ala343, Leu844[11]
Tupichinols EEGFRReported 1.4x higher binding ability than OsimertinibBinds at the same position as osimertinib[3]
Isorhamnetin, Fisetinβ-catenin (1JDH)-5.68 to -4.98Not specified[9]
Catechin, Luteolinβ-catenin (1JDH)-6.50 to -5.22Not specified[9]
QuercituroneRmlA (4LOV)-9.60ASP110, GLU161, TYR145[12]
IsoquercetinRmlA (4LOV)-9.20ASP110, GLU161, TYR145[12]
Farrerol, OnoninVEGF (1FLT)Affinity demonstratedNot specified[7]
Anastrozole (Control)Aromatase-71.44 (Docking Score)Not specified[5]
Letrozole (Control)Aromatase-60.06 (Docking Score)Not specified[5]

Note: Docking scores and binding energies are reported as found in the source literature. Direct comparison between different studies should be made with caution due to variations in software, force fields, and protocols.

Experimental Protocols for Molecular Docking

The in silico experiments cited in this guide generally follow a standardized workflow. A representative methodology is detailed below.

3.1. Receptor and Ligand Preparation

  • Receptor Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[12] Pre-processing typically involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Kollman or Gasteiger charges) using tools like AutoDockTools or Swiss PDB Viewer.[4][12]

  • Ligand Preparation: The 2D or 3D structures of the aminoflavone or flavonoid compounds are retrieved from chemical databases such as PubChem.[9] The structures are then optimized to their lowest energy conformation using computational chemistry software.

3.2. Molecular Docking Simulation

  • Grid Generation: A 3D grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for favorable binding poses for the ligand.[9]

  • Docking Algorithm: A docking program, such as AutoDock, Molegro Virtual Docker, or Pyrex, is used to perform the simulation.[12][13] Many of these programs utilize algorithms like the Lamarckian Genetic Algorithm, which explores a wide range of possible conformations and orientations of the ligand within the protein's active site.[9]

  • Execution: The simulation is run for a set number of iterations or energy evaluations to ensure a thorough search of the conformational space.[9]

3.3. Analysis of Results

  • Binding Affinity Estimation: The results are ranked based on the calculated binding energy or docking score. The pose with the most negative (lowest) energy is generally considered the most stable and likely binding mode.[2]

  • Interaction Analysis: The best-ranked poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the amino acid residues of the protein's active site.[14] This analysis provides insights into the structural basis for the observed binding affinity.

Visualizations of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological pathways discussed.

Molecular_Docking_Workflow cluster_prep 1. Preparation Stage cluster_dock 2. Docking Stage cluster_analysis 3. Analysis Stage PDB Retrieve Protein Structure (PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP LigandDB Retrieve Ligand Structure (PubChem) PrepL Prepare Ligand (Energy Minimization) LigandDB->PrepL Grid Define Grid Box (Active Site) PrepP->Grid PrepL->Grid Dock Run Docking Simulation (e.g., AutoDock) Grid->Dock Score Score & Rank Poses (Binding Energy) Dock->Score Visualize Visualize Interactions (H-bonds, Hydrophobic) Score->Visualize Lead Identify Lead Compounds Visualize->Lead

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras RAS dimer->ras pi3k PI3K dimer->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk prolif Cell Proliferation, Survival erk->prolif akt AKT pi3k->akt survival Cell Survival, Growth akt->survival inhibitor Aminoflavone Inhibitor inhibitor->egfr

Caption: Simplified EGFR signaling pathway and point of inhibition.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON destruction Destruction Complex (APC, Axin, GSK3β) beta_cat β-catenin destruction->beta_cat phos Phosphorylation destruction->phos beta_cat->phos degrade Ubiquitination & Degradation phos->degrade wnt Wnt Ligand frizzled Frizzled Receptor wnt->frizzled dsh Dishevelled frizzled->dsh destruction2 Destruction Complex (Inactivated) dsh->destruction2 beta_cat2 β-catenin (Stable) nucleus Nucleus beta_cat2->nucleus tcf TCF/LEF nucleus->tcf transcription Gene Transcription tcf->transcription inhibitor Flavonoid Inhibitor inhibitor->beta_cat2 Prevents Nuclear Translocation

Caption: The Wnt/β-catenin signaling pathway.

References

Assessing the Selectivity of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high selectivity towards malignant cells remains a cornerstone of oncological research. Flavonoids and their derivatives, such as chromen-4-ones, have emerged as a promising class of compounds due to their diverse biological activities. This guide provides a comparative assessment of the potential cancer cell selectivity of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a synthetic aminoflavone derivative. Due to the limited publicly available data on this specific compound, this guide will leverage data from a closely related analog, 5-Amino-2-(4-aminophenyl)chromen-4-one, and the well-characterized isoflavone, Genistein, to provide a framework for evaluation.

Executive Summary

Comparative Analysis of Cytotoxicity

The selectivity of a potential anticancer compound is a critical parameter, often expressed as a selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration (e.g., IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

While specific IC50 values for this compound are not available, the following table presents data for the closely related aminoflavone analog and Genistein, illustrating the type of data required for a comprehensive selectivity assessment.

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
5-Amino-2-(4-aminophenyl)chromen-4-oneMCF-7N/AN/AN/AReported as selective
GenisteinMCF-747.5[1]BJ Dermal Fibroblasts> 50 (at 48h)[1][2]> 1.05
GenisteinMCF-7VariesBJ Dermal Fibroblasts200 (at 24h)[1]Varies

N/A : Not Available in the public domain.

Note on Genistein Data : The cytotoxicity of Genistein on BJ dermal fibroblasts is dose and time-dependent. At lower concentrations (10 and 20 µM), it can stimulate fibroblast growth, while concentrations of 50 µM and higher are detrimental after 48 hours.[1][2]

Experimental Protocols

The determination of a compound's cytotoxicity and selectivity relies on robust and standardized experimental protocols. The following is a generalized methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well tissue culture plates

  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for drug development. Flavonoids are known to modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and survival.

Experimental Workflow for Selectivity Assessment

experimental_workflow Experimental Workflow for Assessing Cancer Cell Selectivity cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis cancer_cells Cancer Cell Line (e.g., MCF-7) treatment Incubation with varying concentrations of the compound cancer_cells->treatment normal_cells Normal Cell Line (e.g., BJ Fibroblasts) normal_cells->treatment compound This compound (or Analog) compound->treatment mtt_assay MTT Assay treatment->mtt_assay ic50_calc IC50 Calculation mtt_assay->ic50_calc si_calc Selectivity Index (SI) Calculation SI = IC50 (Normal) / IC50 (Cancer) ic50_calc->si_calc

Caption: Workflow for determining the cancer cell selectivity of a test compound.

Potential Signaling Pathways for Aminoflavones

While the specific pathways modulated by this compound are not yet elucidated, aminoflavone derivatives are known to engage pathways such as the aryl hydrocarbon receptor (AhR) pathway, which is involved in xenobiotic metabolism and can influence cancer progression.

Signaling Pathways Modulated by Genistein in Breast Cancer

Genistein exerts its anti-cancer effects through the modulation of multiple signaling pathways. A simplified diagram of some key pathways is presented below.

genistein_pathways Simplified Signaling Pathways Modulated by Genistein in Breast Cancer cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation genistein Genistein pi3k PI3K genistein->pi3k Inhibits ras Ras genistein->ras Inhibits bax Bax (Pro-apoptotic) genistein->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) genistein->bcl2 Downregulates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

References

Safety Operating Guide

Prudent Disposal of 5-Amino-2-(4-hydroxyphenyl)chromen-4-one: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one was not located. The following disposal procedures are based on general best practices for handling unknown or novel research chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and, whenever possible, obtain the specific SDS from the chemical supplier before handling or disposing of this compound. Treat this substance as hazardous in the absence of definitive safety data.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.

I. Immediate Safety Considerations

Given the lack of specific toxicological data, it is crucial to handle this compound with a high degree of caution. Assume the compound is hazardous.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling the solid compound or its waste:

PPE CategorySpecification
Hand Protection Nitrile or neoprene gloves
Eye Protection Safety glasses with side shields or safety goggles
Body Protection A standard laboratory coat is required at all times

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of solid this compound waste.

  • Waste Identification and Segregation:

    • All waste materials, including the primary chemical, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and any contaminated lab equipment, must be treated as hazardous chemical waste.[1]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2]

  • Container Selection and Labeling:

    • Collect solid waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3] The original manufacturer's container is often a suitable choice for the pure chemical waste.[1][4]

    • Contaminated lab supplies like gloves and wipes should be double-bagged in clear plastic bags to allow for visual inspection.[1][4]

    • Affix a "Hazardous Waste" label to the container immediately.[5]

    • The label must include:

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][5]

      • The date when the first piece of waste was added to the container (accumulation start date).[5]

      • The name and contact information of the principal investigator or responsible researcher.[5]

      • A clear indication of the hazards. Since the specific hazards are unknown, at a minimum, mark it as "Toxic" or "Caution: Chemical with Unknown Hazards."

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[6]

    • Ensure the SAA is away from general laboratory traffic and is clearly marked.

    • The waste container must be kept closed at all times, except when adding waste.[3][4]

    • Store the waste container in a secondary containment tray or bin to prevent the spread of material in case of a spill.[4] This secondary container should be able to hold 110% of the volume of the primary container.[4]

  • Requesting Waste Disposal:

    • Once the waste container is full, or within the time limits specified by your institution (typically 90 days), arrange for its disposal.[1][4]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[5][7] Do not attempt to transport the waste yourself.[7]

    • Never dispose of this chemical in the regular trash or down the drain.[5][8][9]

III. Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate Waste (Pure chemical or contaminated items) B Segregate as Hazardous Waste A->B C Select Compatible Container B->C D Affix 'Hazardous Waste' Label C->D E Complete Label Information D->E F Store in Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Keep Container Closed G->H I Request EHS Pickup H->I J Await Professional Disposal I->J

Disposal Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-Amino-2-(4-hydroxyphenyl)chromen-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for 5-Amino-2-(4-hydroxyphenyl)chromen-4-one, a compound of interest in various research and development applications. The following guidelines are based on safety data sheets for structurally similar compounds and general best practices for laboratory safety.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesShould be worn at all times in the laboratory to protect against splashes. A face shield may be necessary when there is a significant risk of splashing.[1][2][3][4]
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. It is crucial to check the glove manufacturer's chemical resistance data. Contaminated gloves should be disposed of immediately and hands washed thoroughly.[4][5][6]
Body Protection Laboratory coat or chemical-resistant suitA standard lab coat should be worn to protect against minor spills. For larger quantities or when there is a higher risk of exposure, a chemical-resistant suit or "bunny suit" may be required.[7][8]
Respiratory Protection NIOSH-approved respiratorA respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.[7][8]
Foot Protection Closed-toe shoesPerforated shoes, sandals, or open-toed footwear are not permitted in the laboratory. Safety footwear should cover and protect the entire foot.[6]
Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.

ProcedureGuideline
General Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[2][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as oxidizing agents.
Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate risks and ensure environmental safety.

PlanAction
Spill Response For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] Clean the affected area thoroughly. For large spills, evacuate the area and follow emergency procedures.
Waste Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not mix with other waste.
First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2][9]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][9] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[9]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Prepare Compound C->D E Decontaminate Work Area D->E F Properly Store or Dispose of Compound E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of Chemical Compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.